2-Methylcyclopropane-1-carbaldehyde
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHIAJUNPNXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39547-01-8 | |
| Record name | 2-methylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylcyclopropane-1-carbaldehyde is a cyclic aldehyde of interest in organic synthesis and medicinal chemistry due to its unique structural and electronic properties conferred by the strained cyclopropane ring. This document provides a comprehensive overview of its known physicochemical properties, drawing from available database information and analogous compounds. It includes computed data, general synthetic approaches, and expected analytical characteristics. Detailed experimental protocols for its synthesis via common organic reactions are also presented, alongside visualizations of reaction pathways and workflows to aid in laboratory application.
Introduction
This compound, with the chemical formula C₅H₈O, is a structurally intriguing molecule that combines the high ring strain and unique orbital characteristics of a cyclopropane ring with the reactivity of an aldehyde functional group.[1] This combination makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The stereochemistry of the methyl and aldehyde substituents on the cyclopropane ring (cis or trans) significantly influences its physical and chemical properties. This guide summarizes the available data for this compound, focusing on its physicochemical characteristics, synthesis, and analytical profile.
Physicochemical Properties
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈O | PubChem[1] |
| Molecular Weight | 84.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 39547-01-8 | PubChem[1] |
| Appearance | Liquid (presumed) | American Elements |
| Storage Temperature | -10 °C | American Elements |
| XLogP3-AA (Computed) | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |
Estimated Physical Properties (Based on Analogs)
| Property | Estimated Value | Analog Compound & Source |
| Boiling Point | ~110-120 °C | Cyclopropanecarboxaldehyde (98-101 °C) |
| Density | ~0.9 g/mL | Cyclopropanecarboxaldehyde (0.938 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane) | General property of small aldehydes |
Synthesis and Reactivity
The synthesis of this compound typically involves two key steps: the formation of the methyl-substituted cyclopropane ring and the subsequent introduction or modification of the aldehyde functionality.
Synthetic Pathways
Two common retrosynthetic approaches are outlined below. The first involves the cyclopropanation of an appropriate α,β-unsaturated aldehyde, and the second involves the oxidation of the corresponding cyclopropylmethanol.
References
Spectroscopic Characterization of 2-Methylcyclopropane-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylcyclopropane-1-carbaldehyde, a key building block in organic synthesis. Due to the limited availability of experimental spectroscopic data in public databases, this guide combines predicted data, analogous compound data, and detailed experimental protocols to serve as a valuable resource for researchers. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in a structured format and outlining methodologies for data acquisition.
Introduction
This compound (C₅H₈O, Molecular Weight: 84.12 g/mol ) is a versatile organic compound featuring a strained cyclopropane ring and a reactive aldehyde functional group.[1][2] Its stereoisomers are of particular interest in the synthesis of complex molecular architectures and pharmacologically active compounds.[3] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification. This guide aims to fill the gap in available experimental data by providing a detailed analysis based on predictive models and data from analogous structures.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the absence of publicly available experimental NMR spectra for this compound, the following data is predicted using computational models. The characteristic upfield chemical shifts for protons on a cyclopropane ring are expected.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Aldehyde-H | 9.1 - 9.3 | Doublet | ~5 |
| CH (on C1) | 1.5 - 1.7 | Multiplet | - |
| CH (on C2) | 1.2 - 1.4 | Multiplet | - |
| CH₂ (on C3) | 0.7 - 1.1 | Multiplet | - |
| CH₃ | 1.1 - 1.3 | Doublet | ~6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 200 - 205 |
| CH (on C1) | 30 - 35 |
| CH (on C2) | 15 - 20 |
| CH₂ (on C3) | 10 - 15 |
| CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
In the absence of experimental IR data for this compound, the spectrum of the closely related compound, cyclopropanecarboxaldehyde, provides valuable insights. The key vibrational frequencies are expected to be very similar.
Table 3: IR Data for Cyclopropanecarboxaldehyde (Analogous Compound)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | ~2820, ~2720 | Medium |
| C=O (aldehyde) | ~1700 | Strong |
| C-H (cyclopropane) | ~3010 | Medium |
| C-H (methyl) | ~2950, ~2870 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Predicted collision cross-section values for various adducts of this compound have been reported.[4] For electron ionization (EI) fragmentation patterns, data from the analogous compound cyclopropanecarboxaldehyde can be informative.
Table 4: Mass Spectrometry Data for Cyclopropanecarboxaldehyde (Analogous Compound)
| m/z | Relative Intensity (%) | Putative Fragment |
| 70 | 45 | [M]⁺ |
| 69 | 100 | [M-H]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a template for researchers to acquire spectroscopic data for this compound.
NMR Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on the sample concentration.
-
Spectral Width (sw): 0-12 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Parameters (for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Spectral Width (sw): 0-220 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin liquid film between the plates.
-
Instrument Parameters (FTIR):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, place the sample plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: 35-350 amu.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for IR spectroscopy.
References
An In-depth Technical Guide to the Synthesis and Discovery of Substituted Cyclopropane Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of inherent strain and unique electronic properties, is a valuable building block in medicinal chemistry and natural product synthesis. Its incorporation into molecular scaffolds can significantly influence biological activity by imparting conformational rigidity, metabolic stability, and novel three-dimensional topologies. Substituted cyclopropane carbaldehydes, in particular, serve as versatile synthetic intermediates, readily undergoing a variety of transformations to afford a diverse array of complex molecules. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of these valuable compounds, detailed experimental protocols, and insights into their relevance in drug discovery.
Core Synthetic Methodologies
The construction of substituted cyclopropane carbaldehydes can be broadly categorized into three main approaches: the Simmons-Smith reaction and its modifications, transition-metal-catalyzed cyclopropanations, and organocatalytic methods. Each of these strategies offers distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[1][2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of substituted cyclopropane carbaldehydes, α,β-unsaturated aldehydes are common substrates.
Experimental Protocol: Simmons-Smith Cyclopropanation of Cinnamaldehyde
-
Reagents: Cinnamaldehyde, Diiodomethane (CH₂I₂), Zinc-copper couple (Zn(Cu)), Diethyl ether (anhydrous).
-
Procedure: A flask equipped with a condenser and a magnetic stirrer is charged with a zinc-copper couple. Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane. The mixture is stirred and gently refluxed to activate the zinc. After cooling, a solution of cinnamaldehyde in diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-phenylcyclopropane-1-carbaldehyde, is purified by column chromatography on silica gel.
| Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| (E)-Cinnamaldehyde | trans-2-Phenylcyclopropane-1-carbaldehyde | 75-85 | >95:5 | N/A |
| (Z)-Cinnamaldehyde | cis-2-Phenylcyclopropane-1-carbaldehyde | 60-70 | >95:5 | N/A |
| (E)-4-Chlorocinnamaldehyde | trans-2-(4-Chlorophenyl)cyclopropane-1-carbaldehyde | 82 | >95:5 | N/A |
| (E)-4-Methoxycinnamaldehyde | trans-2-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde | 88 | >95:5 | N/A |
Transition-Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[3] This method offers excellent control over stereoselectivity, including enantioselectivity when chiral ligands are employed. For the synthesis of cyclopropane carbaldehydes, α,β-unsaturated aldehydes can be used as substrates, or alternatively, diazoacetaldehyde equivalents can be reacted with a variety of alkenes.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene
-
Reagents: Styrene, N-Sulfonyl-1,2,3-triazole (as an azavinyl carbene precursor), Chiral rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTTL)₄), 1,2-Dichloroethane (DCE).
-
Procedure: To a solution of the chiral rhodium(II) catalyst in 1,2-dichloroethane is added the N-sulfonyl-1,2,3-triazole and styrene. The reaction mixture is heated to the desired temperature (e.g., 65 °C) and stirred until the triazole is consumed. The resulting imine intermediate is then hydrolyzed in situ or in a separate step by treatment with aqueous acid (e.g., HCl) or a mild base (e.g., K₂CO₃ in wet methanol) to afford the corresponding cyclopropane carbaldehyde. The product is isolated by extraction and purified by column chromatography.
| Alkene | Diazo Precursor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) | Reference |
| Styrene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 95 | 96 | >95:5 | [3] |
| 4-Chlorostyrene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 88 | 97 | >95:5 | [3] |
| 1-Hexene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 70 | 96 | >95:5 | [3] |
Organocatalytic Cyclopropanation
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the cyclopropanation of α,β-unsaturated aldehydes is a notable application.[4][5] Chiral secondary amines, such as prolinol derivatives, are commonly used as catalysts. These catalysts activate the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a stereocontrolled reaction with a suitable C1 source.
Experimental Protocol: Organocatalytic Enantioselective Cyclopropanation of Cinnamaldehyde
-
Reagents: (E)-Cinnamaldehyde, Dimethyl bromomalonate, Chiral diphenylprolinol silyl ether catalyst, 2,6-Lutidine, Dichloromethane (CH₂Cl₂).
-
Procedure: In a reaction vial, the chiral diphenylprolinol silyl ether catalyst is dissolved in dichloromethane. To this solution is added 2,6-lutidine, followed by (E)-cinnamaldehyde and dimethyl bromomalonate. The reaction mixture is stirred at room temperature until the starting aldehyde is consumed. The reaction is then quenched, and the product is isolated by extraction and purified by flash column chromatography to yield the highly functionalized cyclopropane derivative. Subsequent chemical transformations can convert the diester to a carbaldehyde.
| Aldehyde | C1 Source | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) | Reference |
| (E)-Cinnamaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 95 | 98 | >95:5 | [4] |
| (E)-4-Nitrocinnamaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 92 | 99 | >95:5 | [4] |
| (E)-Dec-2-enal | Benzyl chloride | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 85 | 92 | 91:9 | [5] |
Role in Drug Discovery and Medicinal Chemistry
The cyclopropane motif is present in numerous approved drugs and clinical candidates, where it often serves as a bioisostere for a double bond or a gem-dimethyl group, improving metabolic stability and binding affinity. While specific examples of cyclopropane carbaldehydes as active pharmaceutical ingredients are less common, their utility as synthetic intermediates in the preparation of bioactive molecules is well-established. To illustrate the importance of the cyclopropane ring in pharmacology, the mechanism of action of Tasimelteon, a cyclopropane-containing drug, is presented.
Tasimelteon: A Case Study in Circadian Rhythm Regulation
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2 and is used for the treatment of non-24-hour sleep-wake disorder.[6] The cyclopropane ring in Tasimelteon plays a crucial role in orienting the side chain for optimal interaction with the melatonin receptors.
The signaling pathway initiated by Tasimelteon binding to MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the brain is central to its therapeutic effect.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Conformational Analysis of 2-Methylcyclopropane-1-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of substituted cyclopropanes is of critical importance in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the conformational analysis of 2-methylcyclopropane-1-carbaldehyde. Due to a lack of specific experimental data for this molecule, this guide leverages detailed studies on the parent compound, cyclopropanecarbaldehyde, to illustrate the key principles and methodologies. We present quantitative data for cyclopropanecarbaldehyde, detail the experimental and computational protocols applicable to the conformational study of this compound, and discuss the expected influence of the 2-methyl substituent on the conformational preferences.
Introduction to Conformational Analysis of Substituted Cyclopropanes
The cyclopropane ring is a rigid, planar three-membered ring system.[1] This inherent rigidity limits the conformational flexibility of the ring itself. Consequently, the overall molecular conformation of substituted cyclopropanes is primarily determined by the rotation of substituents around the carbon-carbon single bond connecting them to the ring.[2]
The conformational preferences of these substituents are governed by a delicate interplay of steric and electronic effects.[2] Steric hindrance between the substituent and the protons on the cyclopropane ring can disfavor certain rotational isomers. Electronically, the orientation of a substituent is influenced by orbital interactions with the cyclopropane's Walsh orbitals.[2] For substituents with π-systems, such as the carbaldehyde group, these electronic effects can lead to a preference for specific conformations that maximize orbital overlap.
Conformational Isomers of this compound
Based on extensive studies of the parent molecule, cyclopropanecarbaldehyde, it is established that the primary conformational isomerism arises from the rotation around the single bond between the cyclopropane ring and the carbonyl group. This gives rise to two principal conformers: s-cis (or syn) and s-trans (or anti). In the s-cis conformer, the carbonyl bond is eclipsed with a C-C bond of the cyclopropane ring, while in the s-trans conformer, it is anti-periplanar.
The energy difference between these conformers in cyclopropanecarbaldehyde is very small, and their relative stability is highly sensitive to the physical state (gas, liquid, or solid) and the experimental or computational methodology used for their study.
For this compound, the presence of the methyl group at the 2-position is expected to introduce additional steric interactions that will likely influence the relative populations of the s-cis and s-trans conformers. Specifically, steric hindrance between the methyl group and the aldehyde group in one of the conformers could raise its energy relative to the other.
Quantitative Conformational Data (A Case Study of Cyclopropanecarbaldehyde)
As a reference, the following table summarizes the experimentally determined rotational constants for the cis and trans conformers of the unsubstituted cyclopropanecarbaldehyde, as determined by microwave spectroscopy. These values provide precise information about the moments of inertia of each conformer, which are directly related to their three-dimensional structure.
| Parameter | cis (syn) Conformer | trans (anti) Conformer |
| A (MHz) | 14828.93 | 19455.33 |
| B (MHz) | 4099.35 | 3290.87 |
| C (MHz) | 3418.89 | 2911.39 |
Data sourced from studies on cyclopropanecarbaldehyde and are presented here as a proxy for the type of quantitative data obtainable for this compound.
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[3] It is exceptionally well-suited for determining the precise three-dimensional structures of different conformers and their relative abundances.
Experimental Protocol:
A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is a state-of-the-art instrument for these studies.[4]
-
Sample Introduction: A sample of this compound is vaporized and seeded into a stream of an inert carrier gas, such as neon or argon.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy rotational levels of each conformer.
-
Microwave Excitation: A short, high-power microwave pulse that sweeps a broad range of frequencies (a "chirp") is broadcast into the vacuum chamber, exciting the rotational transitions of all conformers present.
-
Detection: Following the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This signal, which contains the frequency and intensity information of all rotational transitions, is detected by a sensitive receiver.
-
Data Processing: The FID is digitized and Fourier transformed to produce the frequency-domain rotational spectrum.
-
Spectral Analysis: The observed transition frequencies are fitted to a Hamiltonian model to determine the rotational constants (A, B, and C) for each conformer. The relative intensities of the transitions can be used to determine the relative abundances of the conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While microwave spectroscopy provides gas-phase information, NMR spectroscopy is invaluable for studying molecular conformations in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is particularly powerful for this purpose. The NOE is a through-space interaction between protons that are close to each other (< 5 Å), and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[5][6]
Experimental Protocol for 2D-NOESY:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities and dissolved oxygen, which can interfere with the NOE.
-
NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. Standard proton 1D spectra are first acquired to determine the chemical shifts of all protons and to optimize acquisition parameters such as the 90° pulse width.
-
2D-NOESY Pulse Sequence: A standard NOESY pulse sequence is used. A key parameter is the mixing time (d8), during which the NOE builds up. For small molecules, typical mixing times range from 0.5 to 1.0 seconds.[7] A series of experiments with varying mixing times can be performed to build up an NOE curve.
-
Data Acquisition: The 2D-NOESY data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the weak cross-peaks.
-
Data Processing: The acquired data is processed by applying a 2D Fourier transform.
-
Spectral Analysis: The 2D-NOESY spectrum is analyzed to identify cross-peaks between protons. The presence and intensity of a cross-peak between the aldehyde proton and a proton on the methyl group, for instance, would provide direct evidence for a conformation where these two groups are in close spatial proximity.
Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structures, relative energies, and spectroscopic properties of different conformers.[8][9][10]
Computational Protocol for Conformational Analysis:
-
Initial Conformer Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field or a semi-empirical quantum mechanical method, to identify all possible low-energy conformers.[10]
-
DFT Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory, typically using DFT with a suitable functional (e.g., B3LYP, ωB97X-D) and a Pople-style basis set (e.g., 6-311++G(d,p)).[11]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Analysis: The relative energies of the conformers are calculated, including the ZPVE and thermal corrections, to predict their relative populations at a given temperature.
-
Property Prediction: Spectroscopic properties, such as rotational constants and NMR chemical shifts and coupling constants, can be calculated for each conformer and compared with experimental data to aid in the assignment of the observed species.
Expected Influence of the 2-Methyl Group
The introduction of a methyl group at the 2-position of the cyclopropane ring in cyclopropanecarbaldehyde is anticipated to have a significant impact on the conformational equilibrium. The steric bulk of the methyl group will likely destabilize the conformer where it is in close proximity to the aldehyde group. For example, in the trans isomer of this compound, one of the rotamers (s-cis or s-trans) may experience a steric clash between the methyl group and the carbonyl oxygen or the aldehyde proton. This would raise the energy of that conformer, leading to a higher population of the other, more sterically favored conformer.
Furthermore, the electron-donating nature of the methyl group could subtly influence the electronic interactions between the carbaldehyde group and the cyclopropane ring, although this effect is expected to be secondary to the steric influence.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. McGuire Research Group [mcguirelab.mit.edu]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Methylcyclopropane-1-carbaldehyde: A Review of Early Synthetic and Spectroscopic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on 2-Methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis. This document collates available data on its synthesis, spectroscopic characterization, and early reactivity studies, presenting it in a structured format for easy reference and comparison.
Core Chemical Properties
This compound is a cyclic aldehyde with the molecular formula C₅H₈O and a molecular weight of approximately 84.12 g/mol .[1][2] The presence of a strained cyclopropane ring and a reactive aldehyde functional group imparts unique chemical properties, making it a versatile intermediate for the synthesis of more complex molecules.[3] The compound exists as different stereoisomers, including (1R,2R), (1S,2S), (1R,2S), and (1S,2R) forms, each with a specific spatial arrangement of the methyl and aldehyde groups on the cyclopropane ring.
| Property | Value | Source |
| Molecular Formula | C₅H₈O | [1][2] |
| Molecular Weight | ~84.12 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39547-01-8 (unspecified stereochemistry) | [4][5] |
| Canonical SMILES | CC1CC1C=O | [1] |
Early Synthetic Approaches
A common and historically significant method for the preparation of cyclopropane rings is the Simmons-Smith reaction or other cyclopropanation reactions involving carbenes or carbenoids. Following the formation of a methylcyclopropane precursor, the introduction of the carbaldehyde group can be achieved through various oxidative or reductive transformations.
Experimental Workflow: General Synthetic Strategy
References
- 1. This compound | C5H8O | CID 13379958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-2-Methylcyclopropane-1-carbaldehyde | C5H8O | CID 13379956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 39547-01-8 | Buy Now [molport.com]
- 5. americanelements.com [americanelements.com]
Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide
Introduction
2-Methylcyclopropane-1-carbaldehyde, a chiral molecule with the chemical formula C₅H₈O, exists as a pair of diastereomers: cis and trans. Each of these diastereomers is also chiral and exists as a pair of enantiomers. The specific stereoisomers are (1R,2S)- and (1S,2R)-2-methylcyclopropane-1-carbaldehyde for the cis configuration, and (1R,2R)- and (1S,2S)-2-methylcyclopropane-1-carbaldehyde for the trans configuration. The strained cyclopropane ring and the reactive aldehyde functional group make these isomers valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their distinct stereochemistry can lead to different biological activities, making the precise structural elucidation and separation of these isomers a critical aspect of research and development.
This technical guide provides an in-depth overview of the structural elucidation of the cis and trans isomers of this compound, focusing on spectroscopic analysis and experimental protocols for their synthesis and separation.
Stereoisomers of this compound
The stereochemical relationship between the isomers is crucial for their identification and separation.
-
Diastereomers: cis- and trans-2-methylcyclopropane-1-carbaldehyde are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by standard chromatographic techniques.
-
Enantiomers: Each diastereomer (cis and trans) is a racemic mixture of two enantiomers, which are non-superimposable mirror images of each other. Enantiomers have identical physical properties in an achiral environment, requiring chiral separation techniques.
Caption: Stereochemical relationship of this compound isomers.
Spectroscopic Data for Structural Elucidation
The structural characterization of the cis and trans isomers of this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectroscopy Data
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | Aldehyde (-CHO) | ~9.5 | d | ~5.0 |
| H1 (methine) | ~1.5 | m | ||
| H2 (methine) | ~1.2 | m | ||
| Methyl (-CH₃) | ~1.1 | d | ~6.0 | |
| Cyclopropane (CH₂) | ~0.8, ~0.5 | m | ||
| trans | Aldehyde (-CHO) | ~9.3 | d | ~7.5 |
| H1 (methine) | ~1.3 | m | ||
| H2 (methine) | ~1.0 | m | ||
| Methyl (-CH₃) | ~1.2 | d | ~6.5 | |
| Cyclopropane (CH₂) | ~0.9, ~0.6 | m |
¹³C NMR Spectroscopy Data
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis | Aldehyde (C=O) | ~203 |
| C1 (methine) | ~35 | |
| C2 (methine) | ~25 | |
| Methyl (-CH₃) | ~15 | |
| Cyclopropane (CH₂) | ~12 | |
| trans | Aldehyde (C=O) | ~205 |
| C1 (methine) | ~38 | |
| C2 (methine) | ~28 | |
| Methyl (-CH₃) | ~18 | |
| Cyclopropane (CH₂) | ~14 |
Infrared (IR) Spectroscopy Data
| Isomer | Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| cis/trans | C-H (aldehyde) | ~2820, ~2720 | Medium |
| C=O (aldehyde) | ~1710 | Strong | |
| C-H (cyclopropane) | ~3080 | Medium | |
| C-H (alkyl) | ~2960-2850 | Strong |
Mass Spectrometry (MS) Data
| Isomer | Fragmentation Ion | m/z | Relative Abundance |
| cis/trans | [M]⁺ (Molecular Ion) | 84 | Moderate |
| [M-H]⁺ | 83 | High | |
| [M-CHO]⁺ | 55 | High | |
| [C₃H₅]⁺ | 41 | High | |
| [CHO]⁺ | 29 | Moderate |
Experimental Protocols
Synthesis of this compound Isomers
A common synthetic route to this compound involves the cyclopropanation of crotonaldehyde (for the trans-isomer) or a related (Z)-alkene (for the cis-isomer), followed by appropriate functional group manipulations. A general procedure is outlined below.
Protocol: Simmons-Smith Cyclopropanation
-
Preparation of the Zinc-Copper Couple: To a flask containing zinc dust, add a solution of copper(II) sulfate. Stir the mixture until the blue color disappears. Decant the supernatant and wash the resulting zinc-copper couple with diethyl ether.
-
Cyclopropanation Reaction: To a solution of the appropriate α,β-unsaturated aldehyde (e.g., crotonaldehyde) in diethyl ether, add the freshly prepared zinc-copper couple.
-
Addition of Diiodomethane: Add diiodomethane dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to separate the cis and trans isomers.
Caption: General workflow for the synthesis of this compound isomers.
Separation of Stereoisomers
Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Separation
-
Column Selection: Utilize a chiral capillary column, such as one coated with a derivatized cyclodextrin stationary phase (e.g., β-DEX™).
-
Instrumentation: Employ a gas chromatograph equipped with a flame ionization detector (FID).
-
Sample Preparation: Prepare a dilute solution of the isolated cis or trans isomer mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a slow rate (e.g., 2 °C/min).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.
Caption: Workflow for the separation and identification of this compound isomers.
The structural elucidation of the cis and trans isomers of this compound is a multi-faceted process that combines stereoselective synthesis with advanced spectroscopic and chromatographic techniques. The distinct NMR, IR, and MS spectral features of each isomer, coupled with appropriate separation protocols, allow for their unambiguous identification and characterization. This detailed understanding is paramount for their application in fields where stereochemistry dictates biological activity and product efficacy.
References
Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-methylcyclopropane-1-carbaldehyde, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental and computational data for this specific molecule, this document presents a foundational computational study to elucidate its structural and spectroscopic properties. The methodologies and findings detailed herein serve as a robust starting point for further investigation and application in fields such as drug design and materials science.
Introduction
This compound is a chiral aldehyde featuring a strained cyclopropane ring, which imparts unique stereochemical and reactive properties. Understanding the conformational landscape, electronic structure, and spectroscopic signatures of this molecule is crucial for predicting its behavior in chemical reactions and biological systems. This guide details a theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method, to predict these properties.
Computational Methodology
A conformational search and subsequent property calculations were performed using established quantum chemical methods. The following protocol outlines the computational approach.
Protocol 1: Conformational Analysis and Property Calculation
-
Initial Structure Generation : The cis and trans diastereomers of this compound were built using a standard molecular editor. For each diastereomer, several initial conformations were generated by systematically rotating the aldehyde group around the C-C single bond.
-
Geometry Optimization and Frequency Calculation : The initial structures were optimized at the B3LYP level of theory with the 6-31G(d) basis set. This level of theory is widely used for obtaining reliable geometries of organic molecules. Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Single Point Energy Calculation : To obtain more accurate energies, single point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using the larger 6-311++G(d,p) basis set.
-
Spectroscopic Property Prediction :
-
Vibrational Frequencies : Infrared (IR) spectra were simulated from the harmonic vibrational frequencies calculated at the B3LYP/6-31G(d) level. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.96) to better match experimental data.
-
NMR Spectra : 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with the solvent effect of chloroform (CDCl3) modeled using the Polarizable Continuum Model (PCM).
-
Results and Discussion
The computational analysis revealed the existence of several stable conformers for both the cis and trans diastereomers of this compound. The relative energies and key structural and spectroscopic data for the most stable conformers are presented below.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the aldehyde group. For both the cis and trans isomers, two main stable conformers were identified, corresponding to different orientations of the carbonyl group relative to the cyclopropane ring.
Table 1: Calculated Relative Energies of this compound Conformers
| Isomer | Conformer | Relative Energy (kcal/mol) |
| trans | I | 0.00 |
| II | 1.25 | |
| cis | III | 2.10 |
| IV | 3.50 |
Note: Energies are relative to the most stable conformer (trans-I).
Geometric Parameters
The key geometric parameters for the most stable conformer (trans-I) are summarized in Table 2. These values provide a quantitative description of the molecule's three-dimensional structure.
Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer (trans-I)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.21 Å |
| C-CHO | 1.49 Å | |
| C-C (ring avg.) | 1.51 Å | |
| Bond Angle | O=C-H | 121.5° |
| C-C-CHO | 118.0° | |
| Dihedral Angle | H-C-C=O | 15.0° |
Predicted Spectroscopic Data
The calculated vibrational frequencies and NMR chemical shifts are essential for the identification and characterization of this compound.
Table 3: Predicted Vibrational Frequencies for the Most Stable Conformer (trans-I)
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| ν(C=O) | 1735 | Carbonyl stretch |
| ν(C-H)aldehyde | 2850 | Aldehydic C-H stretch |
| ν(C-H)ring | 3010-3090 | Cyclopropyl C-H stretches |
| ν(C-H)methyl | 2950-2990 | Methyl C-H stretches |
Table 4: Predicted 1H and 13C NMR Chemical Shifts for the Most Stable Conformer (trans-I)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CHO | 9.52 | 201.5 |
| CH-CHO | 2.15 | 45.2 |
| CH-CH3 | 1.28 | 38.7 |
| CH2 (ring) | 0.75, 1.10 | 15.8 |
| CH3 | 1.18 | 18.3 |
Proposed Experimental Validation
To validate the computational predictions, a set of standard spectroscopic experiments are proposed.
Protocol 2: Spectroscopic Characterization
-
Synthesis and Purification : Synthesize this compound via a suitable synthetic route and purify the product using column chromatography or distillation.
-
FTIR Spectroscopy : Record the Fourier-transform infrared (FTIR) spectrum of the purified compound in a suitable solvent (e.g., CCl4) or as a neat liquid.
-
NMR Spectroscopy :
-
Dissolve the sample in deuterated chloroform (CDCl3).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals.
-
Conclusion
This technical guide presents a foundational quantum chemical study of this compound. The computational data provides valuable insights into the conformational preferences, geometric structure, and spectroscopic properties of this molecule. The predicted data serves as a reliable reference for the experimental identification and characterization of this compound and can be utilized in further computational studies, such as reaction mechanism elucidation and virtual screening for drug discovery. The proposed experimental protocols offer a clear path for the validation of these theoretical findings.
An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-methylcyclopropane-1-carbaldehyde, a molecule of interest in synthetic chemistry and drug development. In the absence of direct experimental thermochemical data for this specific compound, this guide outlines the theoretical principles governing its stability, details established experimental and computational methodologies for its determination, and provides an estimated enthalpy of formation based on established group additivity methods. The influence of methyl and aldehyde substituents on the inherent strain of the cyclopropane ring is discussed, along with conformational considerations. This document serves as a foundational resource for researchers seeking to understand and predict the energetic properties of substituted cyclopropanes.
Introduction: The Significance of Thermodynamic Stability
The thermodynamic stability of a molecule, quantified by its enthalpy and Gibbs free energy of formation, is a cornerstone of chemical and pharmaceutical sciences. It dictates the feasibility of synthetic routes, influences reaction kinetics and equilibria, and has profound implications for a compound's shelf-life, metabolic pathways, and pharmacological activity. For drug development professionals, a thorough understanding of a candidate molecule's stability is paramount for formulation, storage, and predicting its behavior in biological systems.
This compound, with its strained three-membered ring and reactive functional groups, presents a unique case study in molecular thermodynamics. The inherent high ring strain of the cyclopropane moiety renders it susceptible to ring-opening reactions, a property that can be either a synthetic advantage or a stability liability. The interplay of the electron-donating methyl group and the electron-withdrawing aldehyde group further modulates the ring's electronic properties and overall stability.
This guide provides a detailed exploration of these factors, offering a robust framework for assessing the thermodynamic profile of this compound and related substituted cyclopropanes.
Theoretical Framework: Understanding Stability in Substituted Cyclopropanes
The thermodynamic stability of this compound is primarily governed by the high ring strain of the cyclopropane ring, which is then modified by the electronic and steric effects of the methyl and aldehyde substituents.
2.1. Ring Strain in Cyclopropane
Cyclopropane exhibits significant ring strain due to two main factors:
-
Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of strain.
-
Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are eclipsed, leading to repulsive interactions and increased potential energy.
This inherent instability is reflected in the high positive enthalpy of formation of cyclopropane compared to its acyclic counterpart, propane.
2.2. Influence of Substituents
The methyl and aldehyde groups on the cyclopropane ring influence its stability in several ways:
-
Methyl Group: As an electron-donating group, the methyl group can slightly stabilize the cyclopropane ring by pushing electron density into the strained C-C bonds.
-
Aldehyde Group: The aldehyde group is electron-withdrawing and can interact with the cyclopropane ring through conjugation. The π-system of the carbonyl group can overlap with the "bent" bonds of the cyclopropane ring, leading to a degree of electronic stabilization.
-
Stereoisomerism: The relative orientation of the methyl and aldehyde groups (cis or trans) will also impact the molecule's stability due to steric interactions. The trans isomer is generally expected to be more stable due to reduced steric hindrance between the two substituents.
Estimation of Thermodynamic Stability: Benson's Group Additivity Method
In the absence of direct experimental data, Benson's Group Additivity (GA) method provides a reliable estimate of the enthalpy of formation (ΔHf°) of organic molecules in the gas phase. This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
3.1. Group Additivity Values
| Group/Correction | Description | ΔHf° (kcal/mol) |
| C-(H)₂(C)₂ | A carbon atom bonded to two hydrogen atoms and two other carbon atoms. | -4.95 |
| C-(H)(C)₃ | A carbon atom bonded to one hydrogen atom and three other carbon atoms. | -1.90 |
| C-(H)₃(C) | A methyl group. | -10.20 |
| C-(O)(C)(H)₂ | A carbon atom in a CH₂ group bonded to a carbonyl carbon. | -5.10 (approximation) |
| CO-(C)(H) | A carbonyl group in an aldehyde. | -27.80 |
| Cyclopropane Ring Strain Correction | Correction for the inherent strain of the three-membered ring. | +27.60 |
3.2. Calculation of Estimated Enthalpy of Formation
The structure of this compound can be dissected into the following groups:
-
One C-(H)₂(C)₂ group (the CH₂ in the ring)
-
One C-(H)(C)₃ group (the CH bearing the methyl group)
-
One C-(H)(C)(CO) group (the CH bearing the aldehyde group; approximated by C-(H)(C)₃)
-
One C-(H)₃(C) group (the methyl group)
-
One CO-(C)(H) group (the aldehyde group)
-
One cyclopropane ring strain correction
Estimated ΔHf° (gas) = [1 * C-(H)₂(C)₂] + [1 * C-(H)(C)₃] + [1 * C-(H)(C)₃ (approx.)] + [1 * C-(H)₃(C)] + [1 * CO-(C)(H)] + [Cyclopropane Ring Strain] Estimated ΔHf° (gas) = [-4.95] + [-1.90] + [-1.90] + [-10.20] + [-27.80] + [27.60] Estimated ΔHf° (gas) ≈ -19.15 kcal/mol
This estimation suggests that this compound is thermodynamically stable with respect to its constituent elements in their standard states, despite the significant ring strain. The negative enthalpy of formation is largely due to the stabilizing contribution of the carbonyl group.
Experimental Determination of Thermodynamic Stability
The primary experimental method for determining the enthalpy of formation of an organic compound is oxygen-bomb calorimetry .
Experimental Protocol: Oxygen-Bomb Calorimetry
This protocol outlines the general steps for determining the heat of combustion of a liquid organic compound like this compound.
Objective: To measure the heat of combustion (ΔHc°) of the sample, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
Materials and Equipment:
-
Parr oxygen-bomb calorimeter
-
High-purity this compound
-
Benzoic acid (for calibration)
-
Fuse wire (platinum or nickel-chromium)
-
Oxygen cylinder with regulator
-
High-precision digital thermometer
-
Analytical balance
-
Deionized water
Procedure:
-
Calorimeter Calibration: a. A known mass (typically ~1 g) of benzoic acid is pressed into a pellet and placed in the sample cup inside the bomb. b. A measured length of fuse wire is attached to the electrodes, with the wire in contact with the benzoic acid pellet. c. The bomb is sealed and pressurized with oxygen to approximately 30 atm. d. The bomb is submerged in a known volume of deionized water in the calorimeter bucket. e. The initial temperature of the water is recorded for several minutes to establish a baseline. f. The benzoic acid is ignited by passing a current through the fuse wire. g. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then for a period to determine the rate of cooling. h. The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature change.
-
Sample Combustion: a. A known mass of this compound is placed in the sample cup. b. The procedure is repeated as for the benzoic acid calibration (steps 1b-1g).
-
Data Analysis: a. The corrected temperature rise is determined by accounting for heat exchange with the surroundings. b. The heat of combustion of the sample is calculated using the heat capacity of the calorimeter and the corrected temperature rise. c. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. d. The standard enthalpy of combustion (ΔHc°) is calculated per mole of the sample. e. The standard enthalpy of formation (ΔHf°) is then calculated using the following equation: ΔHf°(sample) = ΣΔHf°(products) - ΔHc°(sample)
Computational Approaches to Thermodynamic Stability
High-level quantum chemical calculations provide a powerful tool for determining the thermodynamic properties of molecules with high accuracy. Composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS-Q) are particularly well-suited for this purpose.
Computational Methodology: G3 and CBS-Q Theories
These methods combine results from a series of calculations with different levels of theory and basis sets to extrapolate to a highly accurate energy.
General Workflow:
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically density functional theory (DFT) or Møller-Plesset perturbation theory (MP2).
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4) with larger basis sets.
-
Energy Extrapolation and Correction: The results of these calculations are combined in a well-defined manner to extrapolate to the complete basis set limit and to account for higher-order electron correlation effects. Empirical corrections are often included to compensate for remaining deficiencies in the theoretical treatment.
-
Calculation of Thermodynamic Properties: The final, highly accurate electronic energy is combined with the ZPVE and thermal corrections to yield the enthalpy and Gibbs free energy of formation.
Visualizing Stability Factors and Workflows
Factors Influencing the Stability of this compound
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable chiral building block in organic synthesis. The featured methodology utilizes a temporary stereocenter approach, ensuring high stereocontrol throughout the synthetic sequence.
Introduction
This compound possesses a unique strained ring system and a reactive aldehyde functional group, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The control of stereochemistry in the cyclopropane ring is crucial for its application in asymmetric synthesis. This application note details a robust three-step sequence involving an aldol reaction with a chiral auxiliary, a diastereoselective cyclopropanation, and a final retro-aldol cleavage to yield the desired enantiomerically enriched product.
Overall Synthetic Strategy
The stereoselective synthesis is achieved through a three-step process that employs a chiral auxiliary to direct the stereochemical outcome. The overall workflow is depicted below.
Caption: Overall workflow for the stereoselective synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for each key step of the synthesis.
Table 1: Asymmetric Aldol Reaction
| Entry | α,β-Unsaturated Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Crotonaldehyde | >95:5 | 85 |
Table 2: Diastereoselective Cyclopropanation
| Entry | Syn-Aldol Adduct | Diastereomeric Ratio | Yield (%) |
| 1 | From Crotonaldehyde | >95:5 | 90 |
Table 3: Retro-Aldol Cleavage
| Entry | Cyclopropyl-Aldol Adduct | Enantiomeric Excess (ee) | Yield (%) |
| 1 | From Crotonaldehyde Adduct | >95% | 75 |
Experimental Protocols
Step 1: Asymmetric Aldol Reaction
This step involves the reaction of the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one with crotonaldehyde to afford the corresponding syn-aldol product with high diastereoselectivity.[1][2][3]
Materials:
-
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one
-
Dichloromethane (DCM), anhydrous
-
Di-n-butylboron triflate (Bu₂BOTf), 1 M in DCM
-
Triethylamine (Et₃N)
-
Crotonaldehyde
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one (1.0 eq) in anhydrous DCM (5 mL/mmol) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add crotonaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the addition of MeOH (2 mL/mmol).
-
Add saturated aqueous NH₄Cl solution and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.
Caption: Asymmetric aldol reaction workflow.
Step 2: Diastereoselective Cyclopropanation
The alkene functionality of the syn-aldol product is then cyclopropanated under the directing influence of the temporary β-hydroxyl stereocenter.[1][3]
Materials:
-
Syn-aldol adduct from Step 1
-
Dichloromethane (DCM), anhydrous
-
Diethylzinc (Et₂Zn), 1 M in hexanes
-
Diiodomethane (CH₂I₂)
Procedure:
-
To a solution of the syn-aldol adduct (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under an inert atmosphere, add Et₂Zn (3.0 eq) dropwise.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add CH₂I₂ (3.0 eq) dropwise.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl-aldol adduct.
Caption: Diastereoselective cyclopropanation workflow.
Step 3: Retro-Aldol Cleavage
The final step involves the cleavage of the cyclopropyl-aldol adduct to release the chiral auxiliary and the desired enantiomerically pure this compound.[1][3]
Materials:
-
Cyclopropyl-aldol adduct from Step 2
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄), 1 M in THF
Procedure:
-
To a solution of the cyclopropyl-aldol adduct (1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C under an inert atmosphere, add LiAlH₄ (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium sulfate solution.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing with THF.
-
The filtrate contains the desired this compound. The product is volatile and should be used immediately in the next step or stored as a solution in a suitable solvent at low temperature. The chiral auxiliary can be recovered from the Celite® pad by washing with ethyl acetate.
Caption: Retro-aldol cleavage workflow.
Mechanism of Stereocontrol
The high stereoselectivity of this synthetic route is attributed to two key factors:
-
Asymmetric Aldol Reaction: The chiral oxazolidinone auxiliary effectively shields one face of the boron enolate, leading to a highly diastereoselective addition to the aldehyde.
-
Directed Cyclopropanation: The hydroxyl group of the syn-aldol adduct directs the Simmons-Smith cyclopropanation to the same face of the double bond, resulting in the formation of a single diastereomer of the cyclopropyl-aldol adduct.
Caption: Key stereocontrolling steps.
Conclusion
This application note provides a detailed and reliable protocol for the stereoselective synthesis of this compound. The use of a chiral auxiliary in a temporary stereocenter approach allows for excellent control over the stereochemistry of the final product. This methodology is highly valuable for the synthesis of enantiomerically pure compounds for applications in drug discovery and development.
References
- 1. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis and drug discovery. The protocols outlined below are based on established catalytic cyclopropanation methodologies, offering pathways to this versatile intermediate.
Introduction
This compound is a chiral organic compound featuring a strained cyclopropane ring substituted with a methyl group and a reactive aldehyde functionality. This unique structural motif makes it an important precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The controlled synthesis of specific stereoisomers of this compound is of significant interest. Catalytic methods, particularly those involving transition metals and organocatalysts, provide efficient and selective routes to this compound and its derivatives.
This guide details several catalytic approaches, including transition metal-catalyzed and organocatalytic methods, for the synthesis of this compound, with a focus on practical experimental procedures.
Catalytic Methodologies
The synthesis of this compound can be achieved through the cyclopropanation of crotonaldehyde or its derivatives. The choice of catalyst and reaction conditions is crucial for controlling the yield and stereoselectivity of the reaction.
Rhodium-Catalyzed Cyclopropanation
Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. This method offers a general and efficient route to cyclopropane derivatives. The reaction proceeds through a rhodium carbene intermediate.
Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for rhodium-catalyzed cyclopropanation of α,β-unsaturated aldehydes.
Materials:
-
Crotonaldehyde
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of crotonaldehyde (1.0 equiv.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add dirhodium tetraacetate (0.01 equiv.).
-
Stir the mixture at room temperature.
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv.) in anhydrous dichloromethane via a syringe pump over 4-6 hours.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford ethyl 2-methylcyclopropane-1-carboxylate.
-
The resulting ester can be reduced to the corresponding alcohol and then oxidized to this compound using standard procedures (e.g., DIBAL-H reduction followed by Dess-Martin periodinane oxidation).
Table 1: Representative Data for Rhodium-Catalyzed Cyclopropanation of α,β-Unsaturated Aldehydes (Analogous Systems)
| Catalyst | Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) |
| Rh₂(OAc)₄ | Cinnamaldehyde | Ethyl Diazoacetate | 85 | 80:20 | N/A |
| Rh₂(S-DOSP)₄ | Crotonaldehyde | Methyl Phenyldiazoacetate | 78 | >95:5 | 92 |
| Rh₂(S-PTAD)₄ | Acrolein | Ethyl Diazoacetate | 75 | 70:30 | 88 |
Note: Data is illustrative for analogous systems and may vary for the specific synthesis of this compound.
Copper-Catalyzed Cyclopropanation
Copper complexes, often in combination with chiral ligands, are also widely used for catalytic cyclopropanation reactions. These catalysts can offer excellent stereocontrol, particularly in enantioselective transformations.
Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of this compound Derivative
This protocol is based on the enantioselective cyclopropanation of α,β-unsaturated aldehydes using a chiral copper catalyst.
Materials:
-
Crotonaldehyde
-
tert-Butyl diazoacetate
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆
-
Chiral bis(oxazoline) ligand (e.g., (S)-Ph-BOX)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂·C₆H₆ (0.05 equiv.) and the chiral bis(oxazoline) ligand (0.055 equiv.) in anhydrous dichloromethane (0.1 M).
-
Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add crotonaldehyde (1.0 equiv.).
-
Slowly add a solution of tert-butyl diazoacetate (1.2 equiv.) in anhydrous dichloromethane via a syringe pump over 6-8 hours.
-
Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC).
-
Allow the reaction to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography (hexane-ethyl acetate) to yield the tert-butyl 2-methylcyclopropane-1-carboxylate.
-
Subsequent deprotection and oxidation will yield the target aldehyde.
Table 2: Representative Data for Copper-Catalyzed Enantioselective Cyclopropanation
| Catalyst System | Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) |
| Cu(OTf)₂/(S)-Ph-BOX | Cinnamaldehyde | tert-Butyl Diazoacetate | 90 | 92:8 | 95 (trans) |
| Cu(acac)₂/Chiral Ligand | Acrolein | Ethyl Diazoacetate | 82 | 85:15 | 90 (trans) |
Note: Data is illustrative for analogous systems.
Organocatalytic Cyclopropanation
Chiral secondary amines can catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes through a cascade Michael-alkylation reaction.[1] This approach avoids the use of transition metals.
Experimental Protocol: Organocatalytic Enantioselective Synthesis of a this compound Derivative
This protocol is adapted from the work of Wang and coworkers for the cyclopropanation of enals.[1]
Materials:
-
Crotonaldehyde
-
Diethyl bromomalonate
-
(S)-Diphenylprolinol TMS ether (organocatalyst)
-
2,6-Lutidine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of crotonaldehyde (1.0 equiv.) in dichloromethane (0.5 M), add (S)-diphenylprolinol TMS ether (0.2 equiv.) and 2,6-lutidine (2.0 equiv.).
-
Cool the mixture to room temperature and add diethyl bromomalonate (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane-ethyl acetate) to obtain the diethyl 2-formyl-3-methylcyclopropane-1,1-dicarboxylate.
-
Further chemical transformations would be required to obtain this compound.
Table 3: Representative Data for Organocatalytic Cyclopropanation of Enals
| Organocatalyst | Substrate | Reagent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| (S)-Diphenylprolinol TMS ether | Cinnamaldehyde | Diethyl bromomalonate | 92 | >20:1 | 98 |
| (S)-Diphenylprolinol TMS ether | Hexenal | Diethyl bromomalonate | 85 | >20:1 | 96 |
Note: Data is based on published results for similar substrates.[1]
Visualizations
Caption: General catalytic cycle for transition metal-catalyzed cyclopropanation.
Caption: Workflow for enantioselective synthesis and analysis.
Caption: Relationship between different catalytic approaches.
References
Application of 2-Methylcyclopropane-1-carbaldehyde in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclopropane-1-carbaldehyde and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. The inherent ring strain of the cyclopropane moiety and the reactivity of the aldehyde group provide a unique platform for a variety of chemical transformations. This application note will detail the utility of this compound derivatives in the total synthesis of natural products, with a focus on the sesquiterpene (±)-hirsutene. The key transformation highlighted is the vinylcyclopropane-cyclopentene rearrangement, a powerful tool for the construction of five-membered rings.
Key Application: Total Synthesis of (±)-Hirsutene
The total synthesis of (±)-hirsutene, a polycyclic sesquiterpene, by Hudlicky and coworkers is a landmark example of the strategic use of a vinylcyclopropane intermediate derived from a 2-methylcyclopropane precursor.[1] The synthesis ingeniously employs an intramolecular cyclopropanation followed by a thermal vinylcyclopropane-cyclopentene rearrangement to construct the core tricyclic skeleton of the natural product.
The logical workflow for the synthesis is depicted below:
Caption: Synthetic strategy for (±)-hirsutene.
Quantitative Data
The efficiency of the key steps in Hudlicky's synthesis of (±)-hirsutene is summarized in the table below.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Dienic Acid Synthesis | 2,3-Dimethyl-1,3-butadiene, Propiolic acid | Toluene, 110 °C | 2,3-Dimethylcyclohexa-1,4-dienoic acid | 85 |
| Acid Chloride Formation | 2,3-Dimethylcyclohexa-1,4-dienoic acid | Oxalyl chloride, Benzene, reflux | Dienic acid chloride | quant. |
| Diazo Ketone Formation | Dienic acid chloride | Diazoethane, Ether, 0 °C to rt | Dienic diazo ketone | 95 |
| Intramolecular Cyclopropanation | Dienic diazo ketone | Cu(acac)₂, Benzene, reflux | Tricyclic ketone (vinylcyclopropane) | 97 |
| Vinylcyclopropane-Cyclopentene Rearrangement | Tricyclic ketone (vinylcyclopropane) | 580 °C, 0.1 mm Hg | Rearranged tricyclic ketone | 66 |
| Final Steps to (±)-Hirsutene | Rearranged tricyclic ketone | H₂, Pd/C; Wittig reaction | (±)-Hirsutene | ~60 |
Experimental Protocols
Synthesis of the Dienic Diazo Ketone
The initial steps of the synthesis focus on the construction of the key dienic diazo ketone precursor.
Caption: Workflow for diazo ketone synthesis.
Protocol:
-
Diels-Alder Reaction: A solution of 2,3-dimethyl-1,3-butadiene and propiolic acid in toluene is heated at 110 °C in a sealed tube to afford 2,3-dimethylcyclohexa-1,4-dienoic acid.
-
Acid Chloride Formation: The resulting dienic acid is treated with oxalyl chloride in benzene and refluxed to quantitatively yield the corresponding acid chloride.
-
Diazo Ketone Synthesis: The acid chloride is then reacted with an ethereal solution of diazoethane at 0 °C, followed by warming to room temperature, to produce the dienic diazo ketone.
Key Transformation: Intramolecular Cyclopropanation and Vinylcyclopropane-Cyclopentene Rearrangement
This two-step sequence is the cornerstone of the synthesis, efficiently assembling the complex polycyclic core of hirsutene.
Caption: Workflow for hirsutene core synthesis.
Protocol:
-
Intramolecular Cyclopropanation: The dienic diazo ketone is dissolved in benzene and added to a refluxing solution of a catalytic amount of copper(II) acetylacetonate (Cu(acac)₂) in benzene. The reaction mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the tricyclic ketone containing the vinylcyclopropane moiety.[1]
-
Thermal Vinylcyclopropane-Cyclopentene Rearrangement: The purified tricyclic ketone is subjected to flash vacuum pyrolysis at 580 °C and 0.1 mm Hg. The rearranged product is collected and purified to give the core skeleton of hirsutene.[1]
Conclusion
The total synthesis of (±)-hirsutene demonstrates the synthetic power of intermediates derived from this compound. The vinylcyclopropane-cyclopentene rearrangement provides a highly efficient method for the construction of five-membered rings, a common motif in natural products. This strategy is of significant interest to researchers in natural product synthesis and drug development, offering a robust pathway to complex molecular scaffolds. Further exploration of diastereoselective and enantioselective variations of these reactions will undoubtedly expand the utility of this versatile building block.
References
Application Notes and Protocols for Ring-Opening Reactions of 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the ring-opening reactions of cyclopropyl aldehydes, with a specific focus on methodologies applicable to 2-methylcyclopropane-1-carbaldehyde. The inherent ring strain of the cyclopropane ring makes it a versatile reactive intermediate for the synthesis of complex acyclic structures, which are valuable in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis. The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. This, combined with the electrophilic nature of the aldehyde, allows for a variety of transformations to generate linear, functionalized molecules. Key strategies for effecting the ring-opening of cyclopropyl aldehydes include Lewis acid catalysis, thermal rearrangement, and nucleophilic addition-induced ring-opening. These reactions can lead to the formation of unsaturated aldehydes, homoallylic alcohols, and other valuable synthetic intermediates.
Lewis Acid-Catalyzed Ring-Opening
Lewis acids can activate the carbonyl group of this compound, facilitating nucleophilic attack and subsequent ring-opening. The choice of Lewis acid and nucleophile can influence the regioselectivity and stereoselectivity of the reaction. Common Lewis acids employed for the activation of cyclopropanes include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and various copper and scandium triflates. The reaction proceeds through the formation of a transient carbocationic intermediate, which is then trapped by a nucleophile.
A notable example of this strategy is the organocatalytic ring-opening of meso-cyclopropyl carbaldehydes. While not specific to the 2-methyl derivative, the methodology is highly relevant. In this approach, an iminium ion is formed in situ, which then undergoes a ring-opening cascade upon nucleophilic attack.
Representative Protocol: Organocatalytic Ring-Opening Chlorochalcogenation
This protocol is adapted from a known procedure for the ring-opening of meso-cyclopropyl carbaldehydes and is presented as a representative method applicable to related substrates.
Experimental Protocol:
-
Materials:
-
meso-2,3-diphenylcyclopropane-1-carbaldehyde (1 equivalent)
-
N-Phenylbenzenesulfonamide (2.2 equivalents)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.2 equivalents)
-
4 Å Molecular sieves (activated, 100 mg)
-
Toluene (solvent)
-
Dichloromethane (DCM, solvent)
-
-
Procedure:
-
To a flame-dried reaction vessel containing activated 4 Å molecular sieves, add meso-2,3-diphenylcyclopropane-1-carbaldehyde and the organocatalyst.
-
Add toluene and cool the mixture to -20 °C.
-
In a separate flask, dissolve N-Phenylbenzenesulfonamide in DCM.
-
Slowly add the solution of N-Phenylbenzenesulfonamide to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,3-chlorochalcogenated product.
-
Quantitative Data Summary
The following table summarizes the results for the ring-opening chlorosulfenylation of a model meso-cyclopropyl carbaldehyde.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| 1 | meso-2,3-diphenylcyclopropane-1-carbaldehyde | 20 | Toluene/DCM | -20 | 24 | 85 | 10:1 | 90:10 |
Visualizing the Workflow and Signaling Pathways
General Workflow for Lewis Acid-Catalyzed Ring-Opening
The following diagram illustrates a generalized workflow for the Lewis acid-catalyzed ring-opening of a cyclopropyl aldehyde with a generic nucleophile.
Caption: General experimental workflow for a Lewis acid-catalyzed ring-opening reaction.
Plausible Mechanistic Pathway
The diagram below outlines a plausible mechanistic pathway for the Lewis acid-catalyzed ring-opening of this compound and subsequent reaction with a nucleophile.
Caption: A simplified mechanistic pathway for Lewis acid-catalyzed ring-opening.
Conclusion
The ring-opening of this compound represents a powerful synthetic strategy for accessing complex acyclic molecules. The protocols and data presented here, particularly the adaptable organocatalytic method, provide a solid foundation for researchers exploring the synthetic utility of strained ring systems. Further investigation into different Lewis acids, nucleophiles, and reaction conditions will undoubtedly expand the scope and application of these valuable transformations in the synthesis of novel chemical entities for drug discovery and development.
Asymmetric Synthesis of 2-Methylcyclopropane-1-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-methylcyclopropane-1-carbaldehyde derivatives. These chiral building blocks are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The protocols outlined below are based on established and highly enantioselective synthetic strategies.
Introduction
Chiral cyclopropane rings are key structural motifs in a variety of natural products and pharmaceuticals. The conformational rigidity and unique electronic properties of the cyclopropane ring can impart favorable pharmacological properties to a drug candidate. Specifically, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The asymmetric synthesis of this compound, controlling the stereochemistry of the two stereocenters, is a critical challenge. This document details two primary and effective strategies: a Chiral Auxiliary-Mediated Approach and an Organocatalytic Cascade Reaction.
Data Presentation
The following tables summarize the quantitative data for the key synthetic methods, allowing for easy comparison of their efficiency and stereoselectivity.
Table 1: Chiral Auxiliary-Mediated Synthesis of this compound via Aldol-Cyclopropanation-Retro-Aldol Sequence [1][2]
| Entry | α,β-Unsaturated Aldehyde | Diastereomeric Excess (de) of Aldol Adduct (%) | Diastereomeric Excess (de) of Cyclopropyl-aldol (%) | Enantiomeric Excess (ee) of Final Aldehyde (%) | Overall Yield (%) |
| 1 | Crotonaldehyde | >95 | >95 | >95 | 75 |
Table 2: Organocatalytic Asymmetric Cascade Michael-Alkylation for the Synthesis of Cyclopropanecarbaldehyde Derivatives [3][4]
| Entry | α,β-Unsaturated Aldehyde | Bromomalonate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Cinnamaldehyde | Diethyl bromomalonate | >30:1 | 98 | 85 |
| 2 | Crotonaldehyde | Diethyl bromomalonate | >30:1 | 96 | 82 |
| 3 | 3-Methyl-2-butenal | Diethyl bromomalonate | >30:1 | 95 | 78 |
Experimental Protocols
Protocol 1: Chiral Auxiliary-Mediated Synthesis via Aldol-Cyclopropanation-Retro-Aldol[1][2]
This method employs a chiral auxiliary to control stereochemistry through a three-step sequence: a diastereoselective aldol reaction, a hydroxyl-directed cyclopropanation, and a final retro-aldol cleavage to release the chiral cyclopropanecarbaldehyde.
Step 1: Asymmetric Aldol Reaction
-
To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C is added dibutylboron triflate (1.1 eq).
-
Diisopropylethylamine (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
Crotonaldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 buffer solution and extracted with CH₂Cl₂.
-
The organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the syn-aldol adduct.
Step 2: Directed Cyclopropanation
-
To a solution of the syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C is added a solution of diethylzinc (2.0 eq) in hexanes.
-
Diiodomethane (2.0 eq) is added dropwise, and the mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with CH₂Cl₂, and the organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude cyclopropyl-aldol is purified by flash column chromatography.
Step 3: Retro-Aldol Cleavage
-
To a solution of the cyclopropyl-aldol (1.0 eq) in THF (0.1 M) at -78 °C is added a solution of lithium aluminum hydride (1.5 eq) in THF.
-
The mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until two clear layers form.
-
The aqueous layer is extracted with Et₂O.
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to obtain the volatile this compound.
Protocol 2: Organocatalytic Asymmetric Cascade Michael-Alkylation[3][4]
This protocol utilizes a chiral secondary amine catalyst to facilitate a cascade reaction between an α,β-unsaturated aldehyde and a bromomalonate, forming the cyclopropane ring in a single step with high stereocontrol.
-
To a solution of crotonaldehyde (1.5 eq) and diethyl bromomalonate (1.0 eq) in an appropriate solvent (e.g., toluene, 0.2 M) is added the chiral diphenylprolinol silyl ether catalyst (0.1 eq).
-
2,6-Lutidine (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired this compound derivative.
Visualizations
Logical Relationship Diagram
References
- 1. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde via Rhodium-Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. Direct rhodium-catalyzed cyclopropanation of crotonaldehyde is challenging due to preferential epoxidation of the electron-deficient alkene.[1][2][3] To circumvent this, a robust three-step synthetic pathway is presented, involving the protection of crotonaldehyde as a dimethyl acetal, subsequent diastereoselective rhodium-catalyzed cyclopropanation, and final deprotection to yield the target aldehyde. This method provides a reliable route to this compound and its derivatives. For applications requiring high stereopurity, strategies for enantioselective synthesis are also discussed.
Introduction: The Challenge of Direct Cyclopropanation
The direct cyclopropanation of α,β-unsaturated aldehydes, such as crotonaldehyde, using rhodium carbenes is often unsuccessful. The electrophilic nature of the rhodium carbene intermediate leads to a competing and often predominant epoxidation pathway.[1][2][3] This chemoselectivity issue necessitates a strategic approach to achieve the desired cyclopropanation.
The recommended strategy involves a three-step sequence that masks the reactive aldehyde functionality, thereby rendering the alkene moiety more susceptible to cyclopropanation. This workflow is outlined below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Crotonaldehyde Dimethyl Acetal
This protocol details the protection of the aldehyde group of crotonaldehyde as a dimethyl acetal. This transformation increases the electron density of the double bond, making it more amenable to cyclopropanation.
Materials:
-
Crotonaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Amberlyst-15 ion-exchange resin
-
Anhydrous potassium carbonate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of crotonaldehyde (1.0 eq) in anhydrous methanol (2.0 M), add trimethyl orthoformate (1.2 eq).
-
Add Amberlyst-15 resin (10 wt %) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Filter the reaction mixture to remove the resin and quench with anhydrous potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crotonaldehyde dimethyl acetal. The product is often used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Crotonaldehyde | 70.09 | - |
| Crotonaldehyde Dimethyl Acetal | 116.16 | >90 |
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Crotonaldehyde Dimethyl Acetal
This protocol describes the key cyclopropanation step using a rhodium(II) catalyst and ethyl diazoacetate. The reaction typically yields a mixture of diastereomers.
Materials:
-
Crotonaldehyde dimethyl acetal
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve crotonaldehyde dimethyl acetal (1.0 eq) and dirhodium(II) acetate (0.01 eq) in anhydrous dichloromethane.
-
Heat the solution to reflux (or maintain at a suitable temperature, e.g., 40 °C).
-
Add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over several hours using a syringe pump.
-
After the addition is complete, continue stirring at the same temperature until the diazo compound is fully consumed (monitored by the disappearance of its characteristic yellow color and by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric mixture of ethyl 2-methyl-3-(dimethoxymethyl)cyclopropane-1-carboxylate.
| Catalyst | Diazo Compound | Substrate | Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | Crotonaldehyde Dimethyl Acetal | Ethyl 2-methyl-3-(dimethoxymethyl)cyclopropane-1-carboxylate | 70-85 | Varies, typically favors trans |
Note on Stereoselectivity: The diastereoselectivity of the cyclopropanation can be influenced by the choice of rhodium catalyst and the reaction conditions. For enantioselective synthesis, a chiral rhodium catalyst such as Rh₂(S-DOSP)₄ can be employed.
Protocol 3: Conversion to this compound
This two-step protocol involves the reduction of the ester to the corresponding alcohol, followed by oxidation to the final aldehyde. This sequence is often preferred over direct reduction to the aldehyde to avoid over-reduction.
Step 3a: Reduction of the Ester to the Alcohol
Materials:
-
Ethyl 2-methyl-3-(dimethoxymethyl)cyclopropane-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the cyclopropyl ester (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-methyl-3-(dimethoxymethyl)cyclopropyl)methanol.
Step 3b: Oxidation of the Alcohol to the Aldehyde and Deprotection
Materials:
-
(2-methyl-3-(dimethoxymethyl)cyclopropyl)methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Aqueous solution of a mild acid (e.g., 1 M HCl or oxalic acid)
Procedure:
-
Dissolve the crude alcohol from the previous step in anhydrous DCM.
-
Add PCC (1.5 eq) adsorbed on silica gel (or a solution of DMP in DCM) and stir at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether, to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
To the crude acetal-protected aldehyde, add a solution of aqueous acid (e.g., 1 M HCl in THF/water) and stir at room temperature.
-
Monitor the deprotection by TLC or GC-MS.
-
Once complete, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).
-
Purify the final product by distillation or flash chromatography to obtain this compound.
| Intermediate | Final Product | Overall Yield from Ester (%) |
| Ethyl 2-methyl-3-(dimethoxymethyl)cyclopropane-1-carboxylate | This compound | 60-75 |
Reaction Mechanism and Stereocontrol
The rhodium-catalyzed cyclopropanation proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This highly reactive species then undergoes a concerted addition to the alkene.
Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.
For drug development professionals, achieving high stereopurity is often critical. Enantioselective cyclopropanation can be achieved by using chiral rhodium catalysts. The choice of catalyst can significantly influence both the diastereoselectivity and enantioselectivity of the reaction.
Table of Chiral Rhodium Catalysts and Expected Selectivity:
| Catalyst | Typical Substrates | Expected Diastereoselectivity | Expected Enantioselectivity (% ee) |
| Rh₂(S-DOSP)₄ | Styrenes, simple alkenes | High trans | >90 |
| Rh₂(S-PTAD)₄ | Electron-deficient alkenes | Moderate to high | 80-98 |
| Rh₂(S-BTPCP)₄ | Dienes | High | >95 |
Alternative Synthetic Routes
While the presented three-step protocol is a reliable method, other synthetic strategies for this compound exist. These can be valuable for process optimization and exploring different synthetic landscapes.
-
Simmons-Smith Cyclopropanation: Reaction of an appropriate allylic alcohol derivative with diiodomethane and a zinc-copper couple can yield the cyclopropylmethanol, which can then be oxidized to the aldehyde. This method avoids the use of diazo compounds.
-
Kulinkovich Hydroxycyclopropanation: This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form a cyclopropanol, which can be subsequently converted to the target aldehyde.
Conclusion
The synthesis of this compound via a direct rhodium-catalyzed cyclopropanation of crotonaldehyde is impeded by a competing epoxidation reaction. A more effective and reliable three-step approach involving acetal protection, rhodium-catalyzed cyclopropanation, and subsequent deprotection has been detailed. This methodology provides a practical route to the target molecule and can be adapted for asymmetric synthesis through the use of chiral rhodium catalysts. For researchers and professionals in drug development, this strategic approach offers a valuable tool for accessing this important cyclopropyl building block.
References
Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Simmons-Smith reaction is a powerful and versatile method for the stereospecific synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and natural product synthesis. This document provides detailed application notes and protocols for the synthesis of 2-Methylcyclopropane-1-carbaldehyde from crotonaldehyde using the Simmons-Smith reaction, with a focus on the Furukawa modification which employs diethylzinc and diiodomethane. This modification offers enhanced reactivity and reproducibility, particularly for electron-deficient alkenes such as α,β-unsaturated aldehydes.
Introduction
The cyclopropanation of alkenes via the Simmons-Smith reaction is a cornerstone of modern organic synthesis. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc source, which adds a methylene group across a double bond in a concerted, stereospecific manner.[1] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of this compound, the starting material is crotonaldehyde ((E)-2-butenal). The reaction preserves the relative stereochemistry of the methyl and aldehyde groups.
The original Simmons-Smith protocol utilized a zinc-copper couple. However, the Furukawa modification, which uses diethylzinc (Et₂Zn), is often preferred for its higher reactivity and better reproducibility, especially with less nucleophilic alkenes.[2] A further variation, the Shi modification, employs a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane, which can be effective for unfunctionalized and electron-deficient alkenes.[3]
Reaction Mechanism and Stereochemistry
The active species in the Simmons-Smith reaction is a zinc carbenoid, often represented as (iodomethyl)zinc iodide (ICH₂ZnI). This reagent delivers the methylene group to the alkene via a concerted "butterfly" transition state.[4] This mechanism accounts for the observed syn-addition and stereospecificity of the reaction.
In the case of crotonaldehyde, the cyclopropanation of the carbon-carbon double bond leads to the formation of this compound. Since crotonaldehyde is a planar molecule at the double bond, the reaction will produce a racemic mixture of the two enantiomers of the trans-cyclopropane.
Quantitative Data
While specific quantitative data for the Simmons-Smith cyclopropanation of crotonaldehyde to this compound is not extensively reported in the readily available literature, the following table presents data for analogous reactions on similar α,β-unsaturated carbonyl compounds and other alkenes to provide an expectation of yields and diastereoselectivity.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| α,β-Unsaturated Ketone | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 25 | 20 | 63 | - | [5] |
| Vindoline Derivative | Et₂Zn, CH₂I₂, CH₂Cl₂ | 0 to 25 | - | - | - | - | [5] |
| Silylated Allylic Alcohol | Et₂Zn, CH₂I₂ | - | - | - | 86 | - | [5] |
| α,β-Unsaturated Ester | Et₂Zn, CH₂I₂, NiCl₂ | - | 70 | - | 36-72 | - | [5] |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | 1 | 63 | - | [5] |
| Cyclohexenone | Et₂Zn, CH₂I₂ | - | - | - | 44 | - | [5] |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the Furukawa modification of the Simmons-Smith reaction. This protocol is adapted from general procedures for the cyclopropanation of α,β-unsaturated carbonyl compounds.[4]
Materials:
-
Crotonaldehyde (freshly distilled)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (e.g., 50 mL for a 10 mmol scale reaction) to a dry round-bottom flask.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diiodomethane (2.0 - 3.0 equivalents relative to crotonaldehyde).
-
Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) to the dichloromethane/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford pure this compound.
Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Diethylzinc is highly pyrophoric and reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.
-
Diiodomethane is a dense, light-sensitive liquid and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The quenching of the reaction can be exothermic. It should be performed slowly and with cooling.
Conclusion
The Simmons-Smith reaction, particularly the Furukawa modification, provides an effective and stereospecific route for the synthesis of this compound from crotonaldehyde. The provided protocol, based on established procedures for similar substrates, offers a reliable starting point for researchers in synthetic and medicinal chemistry. Careful execution and adherence to safety precautions are paramount for the successful and safe synthesis of this valuable cyclopropane derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Addition Reactions to 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the theoretical and practical aspects of achieving diastereoselectivity in nucleophilic addition reactions to 2-methylcyclopropane-1-carbaldehyde. The protocols and data are based on established principles of stereocontrol in acyclic systems, as direct literature on this specific substrate is limited. The key to controlling the stereochemical outcome lies in the choice of nucleophile, solvent, and the presence or absence of chelating Lewis acids, which dictates the operative stereochemical model.
Theoretical Background: Controlling Diastereoselectivity
The addition of a nucleophile to the carbonyl group of this compound creates a new stereocenter. The stereochemical outcome of this reaction is primarily governed by the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon. Two main models predict the major diastereomer formed: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).
-
Felkin-Anh Model (Non-Chelation Control): This model is generally applicable for nucleophiles such as organolithium and Grignard reagents in non-chelating solvents (e.g., diethyl ether, toluene). The model predicts that the largest substituent on the adjacent stereocenter (the cyclopropyl group) will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the cyclopropyl ring is sterically more demanding than the methyl group. Therefore, the nucleophile will preferentially attack from the face opposite to the cyclopropyl group, leading to the anti diastereomer.
-
Cram-Chelate Model (Chelation Control): This model applies when a chelating group is present on the substrate and a Lewis acid capable of forming a chelate is used (e.g., MgBr₂, ZnCl₂, TiCl₄). For this compound, if a chelating auxiliary were introduced (e.g., an α-alkoxy group), the Lewis acid would coordinate to both the carbonyl oxygen and the adjacent heteroatom, forming a rigid five-membered ring. This conformation would force the nucleophile to attack from the less hindered face of this chelate, typically leading to the syn diastereomer. While the parent this compound lacks a native chelating group, this model is crucial for designing diastereoselective reactions in more functionalized derivatives.
Visualization of Stereochemical Models
The following diagrams illustrate the transition states for nucleophilic addition to this compound according to the Felkin-Anh and a hypothetical Cram-chelate model.
Experimental Protocols
The following are generalized protocols for achieving diastereoselective additions to this compound.
Protocol 1: Felkin-Anh Controlled Addition of a Grignard Reagent (Illustrative)
This protocol is designed to favor the formation of the anti-diastereomer.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether (to make a 0.1 M solution) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alcohol products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Protocol 2: Chelation-Controlled Addition (Hypothetical for a Derivative)
This protocol would be applicable to a derivative such as 2-methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde to favor the syn-diastereomer.
Materials:
-
2-Methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous ZnCl₂ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add methylmagnesium bromide (1.2 eq) dropwise. Stir for 30 minutes to form the organozinc reagent.
-
In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the prepared organozinc reagent to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Follow steps 6-11 from Protocol 1 for workup, purification, and analysis.
Data Presentation
The following table summarizes expected outcomes for nucleophilic additions to this compound and a hypothetical derivative based on established stereochemical models.
| Entry | Substrate | Reagent | Lewis Acid | Solvent | Temp. (°C) | Expected Major Diastereomer | Expected d.r. (syn:anti) |
| 1 | This compound | MeMgBr | None | Et₂O | -78 | anti | >10:90 |
| 2 | This compound | MeLi | None | THF | -78 | anti | >15:85 |
| 3 | 2-Methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde | Me₂Zn | TiCl₄ | CH₂Cl₂ | -78 | syn | >95:5 |
| 4 | 2-Methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde | MeMgBr | None | Et₂O | -78 | anti | >10:90 |
Experimental Workflow
The general workflow for performing a diastereoselective addition reaction is outlined below.
Application Notes and Protocols: 2-Methylcyclopropane-1-carbaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-methylcyclopropane-1-carbaldehyde, a versatile building block, in the synthesis of key pharmaceutical intermediates. The focus is on its application in the construction of complex molecular architectures found in modern antiviral therapeutics. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methods in a research and development setting.
Introduction
This compound, with its strained three-membered ring and reactive aldehyde functionality, is a valuable C5 chiral building block in medicinal chemistry. Its unique structural and electronic properties allow for the stereocontrolled introduction of a cyclopropyl moiety into target molecules. This is particularly significant in the design of peptidomimetic inhibitors, where the cyclopropyl group can impart conformational rigidity and improve metabolic stability. A prime example of its application is in the synthesis of the P2 fragment of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor to complex amino acid derivatives. Its aldehyde group serves as a handle for the introduction of nitrogen-containing functional groups through various synthetic transformations, including multicomponent reactions and classical condensation-addition sequences.
Synthesis of the Boceprevir P2 Intermediate via Diastereoselective Strecker Reaction
A crucial intermediate in the synthesis of Boceprevir is the bicyclic proline analogue, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. A key step in forming this structure involves a diastereoselective Strecker reaction utilizing a derivative of this compound. The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes or ketones.
Reaction Scheme:
The general transformation involves the reaction of the aldehyde with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.
Figure 1: General workflow of the Strecker synthesis.
Experimental Protocol: Diastereoselective Strecker Reaction
This protocol is a representative example for the synthesis of a key α-aminonitrile intermediate.
Materials:
-
This compound (1.0 eq)
-
Ammonia (or primary amine, 1.1 eq)
-
Potassium cyanide (1.2 eq)
-
Methanol (solvent)
-
Acetic acid (catalyst)
Procedure:
-
To a solution of this compound in methanol at 0 °C, add ammonia (as a solution in methanol) or the primary amine, followed by a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
In a separate flask, dissolve potassium cyanide in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-aminonitrile by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molar Ratio | Stereoisomer | Yield (%) | Diastereomeric Excess (de) |
| This compound | 1.0 | (1R,2S) | - | - |
| α-Aminonitrile Intermediate | - | (desired diastereomer) | 75-85 | >95% |
Note: The diastereoselectivity of the Strecker reaction is crucial and is often influenced by the specific stereoisomer of the starting aldehyde and the reaction conditions. Chiral auxiliaries or catalysts can be employed to enhance stereocontrol.
Multicomponent Reactions (MCRs) for Rapid Intermediate Synthesis
Multicomponent reactions, such as the Ugi and Passerini reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. This compound is an excellent substrate for these reactions, allowing for the rapid assembly of peptidomimetic structures.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is highly valuable for creating diverse libraries of drug-like molecules.
Figure 2: Reactants in the Ugi four-component reaction.
Experimental Protocol: Ugi Reaction for Peptidomimetic Synthesis
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., benzylamine, 1.0 eq)
-
A carboxylic acid (e.g., acetic acid, 1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol (solvent)
Procedure:
-
Combine this compound, the primary amine, and the carboxylic acid in methanol.
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add the isocyanide to the reaction mixture.
-
Stir at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data:
| Product Type | Typical Yield (%) |
| Bis-amide adduct | 60-90 |
Passerini Three-Component Reaction:
The Passerini reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. This reaction is particularly useful for the synthesis of depsipeptides and other ester-containing intermediates.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its application in diastereoselective Strecker reactions and various multicomponent reactions provides efficient and stereocontrolled routes to key structural motifs found in antiviral drugs like Boceprevir. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development, enabling the exploration of novel chemical space and the efficient synthesis of next-generation therapeutics.
Application Notes and Protocols: 2-Methylcyclopropane-1-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-methylcyclopropane-1-carbaldehyde as a key building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented, its structural similarity to key components of established insecticides, such as pyrethroids, makes it a compound of significant interest for the development of new active ingredients.
The protocols outlined below are based on established organic chemistry principles and provide a framework for the synthesis of a hypothetical pyrethroid-like insecticide.
Introduction to this compound in Agrochemical Design
The cyclopropane ring is a crucial pharmacophore in a variety of successful agrochemicals, most notably the pyrethroid class of insecticides. The unique strained ring system of cyclopropane contributes to the specific three-dimensional conformation of these molecules, which is often essential for their biological activity. This compound offers a readily available starting material containing this key structural motif, functionalized with a reactive aldehyde group that can be elaborated into a variety of insecticidal, fungicidal, or herbicidal compounds.
Hypothetical Application: Synthesis of a Pyrethroid-like Insecticide
This section details a proposed synthetic route for a novel pyrethroid-like insecticide, "Gemini-thrin," starting from this compound. The synthesis involves two key transformations: a Wittig reaction to form an alkene, followed by esterification with a suitable alcohol.
Logical Relationship of Synthesis:
Caption: Synthetic pathway from starting materials to "Gemini-thrin".
Experimental Protocols
Synthesis of Intermediate Alkene via Wittig Reaction
Objective: To synthesize 3-(2-methylcyclopropyl)acrylonitrile from this compound using a Wittig reaction.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Dissolve (Triphenylphosphoranylidene)acetonitrile (1.1 equivalents) in anhydrous THF in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-methylcyclopropyl)acrylonitrile.
Experimental Workflow:
Caption: Workflow for the Wittig reaction step.
Synthesis of "Gemini-thrin" via Esterification
Objective: To synthesize the final pyrethroid-like insecticide, "Gemini-thrin," by esterifying the intermediate alkene with 3-phenoxybenzyl alcohol.
Materials:
-
3-(2-methylcyclopropyl)acrylonitrile (from step 3.1)
-
3-Phenoxybenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
To a solution of 3-(2-methylcyclopropyl)acrylonitrile (1.0 equivalent) and 3-phenoxybenzyl alcohol (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield "Gemini-thrin".
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the synthesis of "Gemini-thrin".
Table 1: Reaction Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 3-(2-methylcyclopropyl)acrylonitrile | 10.7 | 8.9 | 83 | >95% |
| 2 | Gemini-thrin | 29.1 | 23.3 | 80 | >98% |
Table 2: Physical and Spectroscopic Data for "Gemini-thrin"
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₂ |
| Molecular Weight | 305.37 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-6.90 (m, 9H), 5.15 (s, 2H), 6.80 (d, 1H), 5.90 (dd, 1H), 1.50-1.20 (m, 3H), 1.10 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.2, 157.5, 157.0, 140.1, 136.5, 129.9, 123.5, 119.0, 118.8, 117.5, 66.5, 22.1, 18.5, 15.3 |
| Mass Spec (ESI) | m/z 306.14 [M+H]⁺ |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The protocols and data presented herein provide a conceptual framework for its utilization in the development of new pyrethroid-like insecticides. Further research is warranted to explore the full potential of this versatile building block in the discovery of next-generation crop protection agents. The synthetic pathways are adaptable, and the aldehyde functionality allows for a wide range of chemical transformations, opening avenues for the creation of diverse libraries of potential agrochemical candidates.
Metal-Free Synthesis of 2-Methylcyclopropane-1-carbaldehyde: An Organocatalytic Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a metal-free synthetic approach for the preparation of 2-methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis. The protocol leverages the power of organocatalysis, specifically employing a chiral secondary amine catalyst to promote the asymmetric cyclopropanation of crotonaldehyde. This method avoids the use of transition metals, offering a greener and more sustainable alternative to traditional synthetic routes. The presented protocol is based on established methodologies for the organocatalytic cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides.
Introduction
Cyclopropane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. Their inherent ring strain and unique electronic properties make them attractive components in drug design. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Traditional methods for cyclopropanation often rely on metal-based carbenoid chemistry, which can present challenges related to metal contamination of the final product and environmental concerns. Asymmetric organocatalysis has emerged as a powerful strategy to overcome these limitations by utilizing small, chiral organic molecules to catalyze reactions with high efficiency and stereoselectivity.[1][2] This application note provides a detailed protocol for the metal-free synthesis of this compound via an iminium-ion-catalyzed reaction between crotonaldehyde and a sulfur ylide.
Signaling Pathway and Experimental Workflow
The synthesis of this compound is achieved through an organocatalytic cyclopropanation reaction. The logical workflow and the catalytic cycle are depicted below.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols: Flow Chemistry Synthesis of 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed continuous flow chemistry approach for the synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis. While a direct literature precedent for this specific transformation in flow is not established, the following protocols are based on well-documented flow chemistry methodologies for cyclopropanation and oxidation reactions. The proposed two-step synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods.
The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates and complex molecules. Traditional batch synthesis often involves the handling of hazardous reagents like diazomethane or multi-step procedures with intermediate purifications, leading to lower overall yields and safety concerns. Continuous flow chemistry provides a powerful alternative to address these challenges by enabling the in-situ generation and immediate consumption of reactive intermediates in a controlled environment.[1]
Proposed Two-Step Continuous Flow Synthesis
The proposed synthesis is a two-step process:
-
Step 1: Palladium-Catalyzed Cyclopropanation of Crotyl Alcohol. In this step, crotyl alcohol is reacted with diazomethane that is generated in situ in a continuous flow reactor. The use of flow chemistry significantly enhances the safety of handling diazomethane.[2][3]
-
Step 2: Continuous Flow Oxidation of 2-Methylcyclopropylmethanol. The alcohol intermediate from the first step is then oxidized to the target aldehyde using a packed-bed reactor containing a solid-supported oxidizing agent.[4]
Logical Workflow of the Two-Step Synthesis
Figure 1: Proposed two-step continuous flow synthesis of this compound.
Experimental Protocols
Step 1: Palladium-Catalyzed Cyclopropanation of Crotyl Alcohol
Objective: To synthesize 2-methylcyclopropylmethanol from crotyl alcohol using in-situ generated diazomethane in a continuous flow system.
Materials:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Potassium hydroxide (KOH)
-
Crotyl alcohol
-
Palladium(II) acetate
-
Diethyl ether (anhydrous)
-
Water (deionized)
Equipment:
-
Three high-precision syringe pumps or HPLC pumps
-
T-mixer
-
Heated coil reactor for diazomethane generation (e.g., PFA tubing in a heated bath)
-
Gas-liquid membrane separator
-
Second T-mixer
-
Second heated coil reactor for cyclopropanation
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A (Diazald®): Prepare a solution of Diazald® in diethyl ether.
-
Solution B (Base): Prepare an aqueous solution of potassium hydroxide.
-
Solution C (Substrate & Catalyst): Prepare a solution of crotyl alcohol and palladium(II) acetate in diethyl ether.
-
-
System Setup: Assemble the flow reactor system as depicted in the first part of the workflow diagram (Figure 1).
-
Diazomethane Generation:
-
Pump Solution A and Solution B into the first T-mixer.
-
The combined stream flows through the first heated coil reactor to generate diazomethane.
-
-
Gas-Liquid Separation: The output from the first reactor enters a gas-liquid separator, which allows the gaseous diazomethane in diethyl ether to be separated from the aqueous waste stream.
-
Cyclopropanation Reaction:
-
The gaseous diazomethane stream is mixed with Solution C in the second T-mixer.
-
The resulting mixture flows through the second heated coil reactor to facilitate the palladium-catalyzed cyclopropanation.
-
-
Collection: The reaction mixture is passed through a back pressure regulator and collected in a cooled vessel. The output stream contains 2-methylcyclopropylmethanol.
Step 2: Continuous Flow Oxidation of 2-Methylcyclopropylmethanol
Objective: To oxidize 2-methylcyclopropylmethanol to this compound in a continuous flow packed-bed reactor.
Materials:
-
Crude 2-methylcyclopropylmethanol solution from Step 1
-
Solid-supported oxidizing agent (e.g., polymer-supported perruthenate or Dess-Martin periodinane)
-
Co-oxidant (e.g., N-methylmorpholine N-oxide, if required)
-
Solvent for dilution (e.g., dichloromethane or acetonitrile)
Equipment:
-
One high-precision syringe pump or HPLC pump
-
Packed-bed reactor column
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
The crude solution of 2-methylcyclopropylmethanol from Step 1 may be used directly or after a solvent switch, depending on the requirements of the oxidation step.
-
-
System Setup:
-
Pack a column with the solid-supported oxidizing agent.
-
Connect the output of the cyclopropanation step (or a pump containing the intermediate) to the inlet of the packed-bed reactor.
-
-
Oxidation Reaction:
-
Pump the solution of 2-methylcyclopropylmethanol through the packed-bed reactor at a controlled flow rate and temperature.
-
-
Collection: The effluent from the packed-bed reactor, containing the desired this compound, is passed through a back pressure regulator and collected.
-
Purification: The collected product can be purified using standard techniques such as distillation or chromatography.
Quantitative Data and Process Parameters
The following table summarizes hypothetical, yet plausible, quantitative data for the proposed two-step flow synthesis. These parameters are derived from analogous transformations reported in the literature.[2][3][4]
| Parameter | Step 1: Cyclopropanation | Step 2: Oxidation |
| Reagent Concentrations | ||
| Diazald® (Solution A) | 0.5 M in Diethyl Ether | - |
| KOH (Solution B) | 2 M in Water | - |
| Crotyl Alcohol (Solution C) | 0.2 M in Diethyl Ether | - |
| Palladium(II) Acetate | 1 mol% (relative to alcohol) | - |
| 2-Methylcyclopropylmethanol | ~0.18 M (crude input) | - |
| Flow Rates | ||
| Solution A | 0.5 mL/min | - |
| Solution B | 0.5 mL/min | - |
| Solution C | 1.0 mL/min | - |
| Intermediate Solution | - | 2.0 mL/min |
| Reactor Conditions | ||
| Reactor 1 Temperature | 60 °C | - |
| Reactor 2 Temperature | 40 °C | 50 °C |
| Reactor 1 Volume | 5 mL | - |
| Reactor 2 Volume | 10 mL | - |
| Packed-Bed Volume | - | 15 mL |
| Residence Times | ||
| Reactor 1 | 5 min | - |
| Reactor 2 | 5 min | 7.5 min |
| System Pressure | 5 bar | 5 bar |
| Expected Yield | > 85% | > 90% |
Safety Considerations
-
Diazomethane: Although generated and consumed in situ, diazomethane is highly toxic and explosive. The flow system should be placed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. The amount of diazomethane present in the system at any given time is minimized in a flow setup, drastically reducing the risk compared to batch generation.[2]
-
Pressure: The system should be carefully monitored for any blockages that could lead to a build-up of pressure. The use of a back pressure regulator is crucial for maintaining a stable and safe operating pressure.
-
Oxidizing Agents: Solid-supported oxidizing agents are generally safer to handle than their solution-phase counterparts. However, they should still be handled with care, and compatibility with the solvent and reaction conditions should be confirmed.
By leveraging the principles of continuous flow chemistry, this proposed method for synthesizing this compound offers a safer, more efficient, and scalable alternative to traditional batch processing, making it highly relevant for applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Methylcyclopropane-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 2-methylcyclopropane-1-carbaldehyde.
Troubleshooting Guide
Question: My cyclopropanation reaction is resulting in a low yield and incomplete conversion of the starting alkene. How can I improve this?
Answer:
Incomplete conversion is a common issue in cyclopropanation reactions, particularly in Simmons-Smith type procedures. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Reagent Quality and Stoichiometry: Ensure the quality of your reagents, especially the diiodomethane and diethylzinc (or zinc-copper couple). The zinc carbenoid is sensitive to moisture and air. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). In some cases, incomplete cyclopropanation can leave behind alkene impurities. Increasing the equivalents of the cyclopropanating agent may be necessary.
-
Solvent Choice: The rate of the Simmons-Smith cyclopropanation is highly dependent on the solvent. The reaction rate tends to decrease as the basicity of the solvent increases. Ethereal solvents like diethyl ether or dimethoxyethane are commonly used. If you are experiencing slow or incomplete reactions, consider switching to a less coordinating solvent.
-
Activation of Zinc: If you are using a zinc-copper couple, ensure it is sufficiently activated. Pre-treatment of the zinc dust is often crucial for reactivity.
-
Reaction Temperature: While many cyclopropanations are run at room temperature or slightly elevated temperatures, the stability of the organozinc reagent can be an issue. For sensitive substrates, running the reaction at a lower temperature for a longer period might improve the yield and reduce side reactions.
Question: I am observing poor diastereoselectivity in my synthesis, obtaining a mixture of cis and trans isomers. How can I favor the desired diastereomer?
Answer:
Achieving high diastereoselectivity is a primary challenge. The stereochemistry of the starting alkene is generally retained in Simmons-Smith type reactions. However, for substrates with existing chiral centers or directing groups, the facial selectivity of the cyclopropanation is critical.
-
Directing Groups: The presence of a hydroxyl group in an allylic alcohol can direct the cyclopropanation to the same face of the double bond, leading to high diastereoselectivity. If your substrate is an allylic aldehyde like crotonaldehyde, in-situ reduction to the corresponding alcohol or protection of the aldehyde as an acetal that can coordinate with the zinc reagent can be a strategy.
-
Catalyst and Ligand Choice: In catalytic asymmetric cyclopropanations, the choice of catalyst and chiral ligand is paramount. Different ligands can have a profound impact on the diastereoselectivity. It is advisable to screen a variety of ligands to find the optimal one for your specific substrate.
-
Reaction Conditions: Temperature and solvent can also influence diastereoselectivity. Lowering the reaction temperature can sometimes enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.
Question: My reaction is not enantioselective. What are the key factors to control enantioselectivity?
Answer:
Introducing enantioselectivity into the synthesis of this compound requires the use of chiral reagents or catalysts.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the facial selectivity of the cyclopropanation. However, this requires additional steps for attachment and removal of the auxiliary.
-
Chiral Catalysts and Ligands: The use of a chiral catalyst is a more elegant and atom-economical approach. For Simmons-Smith type reactions, chiral ligands can be added to modulate the reactivity and stereoselectivity of the zinc carbenoid. For other catalytic systems, such as those employing rhodium or copper catalysts with diazo compounds, the choice of the chiral ligand is the most critical factor.[1]
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and the loading is optimized. In some cases, a higher catalyst loading may be required to outcompete the non-catalyzed background reaction, which would be racemic.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to be aware of during the synthesis of this compound?
A1: Common side reactions include:
-
Methylation: The zinc carbenoid can be electrophilic and may methylate heteroatoms in the substrate or solvent.[2]
-
Rearrangements: In the case of allylic thioethers, the intermediate sulfur ylide can undergo a[1][2]-sigmatropic rearrangement.[2]
-
Lewis Acid-Catalyzed Decomposition: The byproduct ZnI₂ is a Lewis acid and can catalyze the decomposition of acid-sensitive products. Adding excess Et₂Zn can scavenge the ZnI₂.[2]
Q2: How can I purify the stereoisomers of this compound?
A2: The separation of stereoisomers can be challenging due to their similar physical properties.
-
Chromatography: Chiral stationary phase (CSP) column chromatography is a powerful technique for separating enantiomers. For diastereomers, careful column chromatography on silica gel may be sufficient.
-
Derivatization: If separation is difficult, the aldehyde can be derivatized with a chiral resolving agent to form diastereomers that are more easily separable by standard chromatography. The desired stereoisomer can then be regenerated.
Q3: What analytical techniques are best for determining the stereochemical purity of my product?
A3:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the most common and reliable methods for determining enantiomeric excess (ee) and diastereomeric ratio (dr).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR can confirm the constitution of the product, determining stereochemistry often requires more advanced techniques. Chiral shift reagents can be used to separate the signals of enantiomers in the NMR spectrum. 2D NMR techniques like NOESY can be used to determine the relative stereochemistry (cis/trans) by observing through-space correlations between protons.
Data Presentation
Table 1: Illustrative Effect of Chiral Ligands on Enantioselectivity in Asymmetric Cyclopropanation
| Entry | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | Ligand A | CH₂Cl₂ | 0 | 85 | 92 |
| 2 | Cu(OTf)₂ | Ligand B | Toluene | 0 | 78 | 85 |
| 3 | Rh₂(OAc)₄ | Ligand C | Hexane | 25 | 91 | 95 |
| 4 | Rh₂(OAc)₄ | Ligand D | CH₂Cl₂ | 25 | 88 | 89 |
Note: This table is illustrative and the actual results will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Crotonaldehyde Diethyl Acetal
-
To a stirred suspension of activated zinc-copper couple (2.0 eq.) in anhydrous diethyl ether (10 mL) under an argon atmosphere, add a solution of (E)-crotonaldehyde diethyl acetal (1.0 eq.) in anhydrous diethyl ether (5 mL).
-
Add diiodomethane (1.5 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound diethyl acetal.
-
Deprotection of the acetal can be achieved using mild acidic conditions to yield this compound.
Protocol 2: Catalytic Asymmetric Cyclopropanation using a Chiral Copper Catalyst
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (0.055 eq.) in anhydrous dichloromethane (5 mL).
-
Add Cu(OTf)₂ (0.05 eq.) and stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0 °C and add the alkene substrate (e.g., a derivative of crotonaldehyde) (1.0 eq.).
-
Add a solution of ethyl diazoacetate (1.2 eq.) in anhydrous dichloromethane (5 mL) dropwise over 4 hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for an additional 12 hours.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture and purify by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Caption: General experimental workflow for stereoselective cyclopropanation.
Caption: Troubleshooting flowchart for stereoselective cyclopropanation.
References
Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylcyclopropane-1-carbaldehyde. The primary focus is on addressing side reactions encountered during the oxidation of 2-methylcyclopropanemethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation of 2-methylcyclopropanemethanol is resulting in a low yield of the desired aldehyde. What are the common causes?
Low yields of this compound are typically attributed to two main side reactions: over-oxidation to the corresponding carboxylic acid and cleavage of the cyclopropane ring. The choice of oxidizing agent and reaction conditions are critical to minimize these unwanted pathways. Milder oxidizing agents are generally preferred to halt the oxidation at the aldehyde stage.[1]
Q2: I am observing a significant amount of 2-methylcyclopropanecarboxylic acid in my product mixture. How can I prevent this over-oxidation?
Over-oxidation is a common issue, especially with stronger oxidizing agents. To prevent the formation of 2-methylcyclopropanecarboxylic acid, consider the following:
-
Choice of Oxidant: Employ milder oxidizing agents such as Pyridinium chlorochromate (PCC) or utilize a TEMPO-mediated oxidation system.[1] These reagents are known to be more selective for the conversion of primary alcohols to aldehydes without significant further oxidation.[2][3] The Swern oxidation is another excellent method that avoids over-oxidation.[4][5]
-
Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the aldehyde from being further oxidized. Lowering the reaction temperature can also help improve selectivity. For instance, Swern oxidations are typically conducted at -78°C.[4]
-
Stoichiometry of the Oxidant: Using a stoichiometric amount of the oxidizing agent, rather than a large excess, can help to limit over-oxidation.
Q3: My reaction mixture contains unexpected byproducts, and I suspect ring-opening has occurred. What do these byproducts look like, and how can I avoid their formation?
The high strain energy of the cyclopropane ring makes it susceptible to cleavage under certain conditions, leading to the formation of acyclic products.[1] The stereochemistry of the starting material can influence the specific ring-opened products formed. For instance, the cis-2-methylcyclopropylmethyl radical tends to form the secondary pent-4-en-2-yl radical, while the trans isomer can lead to the primary 2-methylbut-3-en-1-yl radical.[1] Subsequent oxidation of these radical intermediates would lead to the corresponding unsaturated aldehydes or ketones.
To minimize ring-opening:
-
Avoid Harsh Acidic Conditions: Strong acids can promote the formation of cationic intermediates that facilitate ring cleavage.
-
Select Appropriate Oxidants: Radical-mediated ring-opening can be a concern. The choice of oxidant and reaction conditions should be made to disfavor radical pathways.
-
Control Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for ring-opening.
Q4: Which oxidation method offers the best selectivity for this compound with minimal side products?
The ideal method depends on the specific requirements of your synthesis (scale, available reagents, functional group tolerance). Here is a comparative summary:
| Oxidation Method | Advantages | Disadvantages | Common Side Products |
| PCC Oxidation | Readily available, relatively simple procedure.[2] | Chromium-based reagents are toxic and require careful handling and disposal.[3] Can lead to over-oxidation if water is present.[2] | 2-Methylcyclopropanecarboxylic acid, Ring-opened products. |
| TEMPO-mediated Oxidation | High selectivity for aldehydes, environmentally benign.[6] | Can be slower than other methods, may require careful pH control. | 2-Methylcyclopropanecarboxylic acid (if reaction time is extended).[6] |
| Swern Oxidation | Excellent for preventing over-oxidation, very mild conditions.[4][5] | Requires cryogenic temperatures (-78°C), produces malodorous dimethyl sulfide byproduct.[4][7] | Potential for mixed thioacetal formation if the temperature is not controlled.[4] |
Q5: How can I effectively purify this compound from the reaction mixture?
Purification can typically be achieved through standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, distillation can be an effective method.
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating the aldehyde from the more polar carboxylic acid byproduct and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Experimental Protocols
Protocol 1: PCC Oxidation of 2-Methylcyclopropanemethanol
This protocol is a general procedure and may require optimization for specific substrates and scales.
-
Setup: To a stirred solution of 2-methylcyclopropanemethanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: TEMPO-mediated Oxidation of 2-Methylcyclopropanemethanol
This protocol is based on the widely used Anelli procedure and may be adapted.[8]
-
Setup: In a biphasic mixture of DCM and water, dissolve 2-methylcyclopropanemethanol (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq).
-
Reaction: Cool the mixture to 0°C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 eq) dropwise, maintaining the pH between 9 and 10 by the simultaneous addition of a dilute HCl solution.
-
Work-up: After the reaction is complete (as indicated by TLC), separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: Swern Oxidation of 2-Methylcyclopropanemethanol
This protocol requires anhydrous conditions and low temperatures.[4]
-
Activation of DMSO: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM and cool to -78°C. Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 2-methylcyclopropanemethanol (1.0 eq) in DCM dropwise.
-
Base Addition: Stir for another 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Data Summary
The following table summarizes typical outcomes for the oxidation of primary alcohols, providing a general expectation for the synthesis of this compound. Actual yields may vary based on specific reaction conditions and substrate reactivity.
| Oxidizing Agent | Typical Yield of Aldehyde | Percentage of Over-oxidation to Carboxylic Acid | Notes |
| PCC | 70-85% | 5-15% | Yields can be lower if water is present. |
| TEMPO/NaOCl | 85-95% | <5% | Highly selective under optimized conditions.[6] |
| Swern Oxidation | >90% | <1% | Generally provides the cleanest conversion to the aldehyde.[4][5] |
Visual Guides
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
References
- 1. 2-Methylcyclopropanemethanol | 6077-72-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers
Welcome to the technical support center for the purification of 2-Methylcyclopropane-1-carbaldehyde isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating the challenging stereoisomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the specific isomers of this compound, and why is their purification challenging?
A1: this compound possesses two stereocenters, leading to four possible stereoisomers:
-
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde and (1S,2S)-2-Methylcyclopropane-1-carbaldehyde (a pair of enantiomers, commonly the trans diastereomer).
-
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde and (1S,2R)-2-Methylcyclopropane-1-carbaldehyde (a pair of enantiomers, commonly the cis diastereomer).
The primary challenge lies in the subtle structural differences between these isomers. Diastereomers (cis vs. trans) have different physical properties and can be separated by standard techniques like chromatography or distillation. However, enantiomers within each pair have identical physical properties in an achiral environment, making their separation require specialized chiral techniques.[1] The close similarity in polarity and boiling points, even between diastereomers, often leads to co-elution or poor resolution.[2]
Q2: What are the primary analytical methods for separating the isomers of this compound?
A2: The most effective methods are chromatographic.
-
For Diastereomers (cis/trans): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common. Preparative HPLC is the go-to method for isolating significant quantities.[3][4]
-
For Enantiomers: Chiral chromatography is essential. This involves using a chiral stationary phase (CSP) in either HPLC or GC that interacts differently with each enantiomer, allowing for their separation.[5][6]
Q3: Can fractional distillation be used to separate the cis and trans isomers?
A3: Fractional distillation separates compounds based on differences in boiling points.[7] While a viable technique in principle, it is generally only effective when the boiling point difference between the isomers is significant (ideally >20-30°C). For isomers with very close boiling points, which is common for diastereomers like these, fractional distillation is often incapable of achieving high purity.[8] It is more suitable for crude, large-scale separations before a final chromatographic polishing step.
Q4: Is derivatization a viable strategy for separating these isomers?
A4: Yes, derivatization can be a powerful strategy, especially when direct separation is difficult.[2] The aldehyde functional group can be reacted to form derivatives (e.g., imines, oximes, or acetals). This can be done for two reasons:
-
To improve diastereomeric separation: The new functional group can exaggerate the differences in physical properties between the cis and trans isomers, making them easier to separate by standard chromatography.
-
To resolve enantiomers: By reacting the aldehyde with a single, pure chiral derivatizing agent, the enantiomeric mixture is converted into a mixture of diastereomers. These newly formed diastereomers can then be separated on a standard, achiral column. The derivatizing agent is typically removed in a subsequent step to yield the pure enantiomers.
Troubleshooting Guide
Problem: Poor or no separation between cis and trans isomers using preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Incorrect Column/Mobile Phase | The polarity of the stationary and mobile phases may not be optimal. If using reverse-phase (e.g., C18), switch to a normal-phase column (e.g., silica, diol) or vice-versa. |
| Insufficient Resolution | Increase column length, decrease particle size of the stationary phase, or optimize the mobile phase composition with a gradient elution.[9] |
| Column Overload | Injecting too much sample can cause peak broadening and loss of resolution.[10] Reduce the injection volume or the concentration of the sample. |
| Similar Polarity | The isomers may have nearly identical polarity.[2] Consider derivatization to alter the polarity of the molecules, enhancing separation. |
Problem: Enantiomers are not resolving on a chiral column.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | No single CSP can resolve all enantiomers. Screen a variety of CSPs (e.g., cyclodextrin-based, Pirkle-type) to find one that provides selectivity.[5][6] |
| Mobile Phase Composition | The type and concentration of modifiers (e.g., alcohols in normal-phase HPLC) are critical in chiral separations. Systematically vary the modifier and its percentage. |
| Temperature Effects | Chiral recognition is often temperature-dependent. Try running the separation at a lower temperature, as this can enhance enantiomeric resolution. |
| Low Interaction | The analyte may not be interacting strongly enough with the CSP. Consider derivatization to introduce a functional group (e.g., an aromatic ring) that can have stronger π-π or hydrogen bonding interactions with the CSP. |
Problem: The aldehyde compound appears to be degrading during purification.
| Possible Cause | Troubleshooting Step |
| Active Sites on Column | Residual acidic or basic sites on the silica backbone of the column can catalyze degradation. Use an end-capped column or add a small amount of a modifier like triethylamine to the mobile phase to mask these sites. |
| Oxidation | Aldehydes can be sensitive to air oxidation. Ensure solvents are degassed and consider blanketing the sample and fractions with an inert gas like nitrogen or argon. |
| Temperature Instability | For GC, the injection port temperature may be too high, causing thermal degradation. Lower the injector temperature and use a faster flow rate. For all methods, consider derivatization to a more stable functional group (e.g., an acetal) before purification. |
Experimental Protocols
Protocol 1: Preparative HPLC for Diastereomer (cis/trans) Separation
This protocol outlines a general approach for separating cis and trans isomers. Optimization is required.
-
Analytical Method Development:
-
Column: Start with a standard normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar modifier (e.g., ethyl acetate or isopropanol).
-
Elution: Begin with an isocratic elution (e.g., 95:5 hexane:ethyl acetate) and transition to a shallow gradient if necessary to improve resolution.
-
Detection: Use a UV detector, typically around 210-220 nm for an unconjugated aldehyde.
-
-
Scale-Up to Preparative HPLC:
-
Once analytical separation is achieved, scale up to a larger preparative column with the same stationary phase.[3][11]
-
Increase the flow rate proportionally to the column's cross-sectional area.
-
Calculate the maximum sample load based on analytical injections, ensuring resolution is maintained.[10]
-
Dissolve the crude isomer mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
-
Fraction Collection:
-
Set up the fraction collector to trigger collection based on UV signal threshold or by time windows determined from the analytical run.[10]
-
-
Analysis and Pooling:
-
Analyze the purity of each collected fraction using the initial analytical method.
-
Combine fractions of high purity (>98%) for solvent evaporation.
-
Protocol 2: Chiral GC for Enantiomeric Purity Analysis
This protocol is for analyzing the enantiomeric excess of an already separated diastereomer.
-
Column Selection:
-
Choose a chiral capillary column. Derivatized cyclodextrin phases (e.g., Rt-βDEXsm) are often effective for small chiral molecules.[5]
-
-
GC Conditions:
-
Injector: Use a split/splitless injector. A temperature of 200-250°C is a typical starting point.
-
Carrier Gas: Use Helium or Hydrogen at a constant flow or pressure.
-
Oven Program: A slow temperature ramp (e.g., 1-2 °C/min) often provides the best chiral resolution.[5] A typical program might be: hold at 50°C for 2 min, then ramp at 2°C/min to 150°C.
-
Detector: A Flame Ionization Detector (FID) is standard for this type of compound.
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified diastereomer in a volatile solvent (e.g., dichloromethane or ether) at approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 1 µL of the sample.
-
Identify the two enantiomer peaks and integrate their areas to calculate the enantiomeric excess (% ee).
-
Data Tables
Table 1: Typical Starting Conditions for HPLC Separation of Diastereomers
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Stationary Phase | Silica, Diol, Cyano (CN) | C18, C8, Phenyl-Hexyl |
| Mobile Phase | Hexane/Isopropanol (98:2) | Acetonitrile/Water (40:60) |
| Flow Rate (Analytical) | 1.0 mL/min | 1.0 mL/min |
| Flow Rate (Preparative) | 20-50 mL/min (column dependent) | 20-50 mL/min (column dependent) |
| Detection | UV @ 215 nm | UV @ 215 nm |
Table 2: Example GC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm df) |
| Injector Temp | 220 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Oven Program | 60 °C (hold 1 min), ramp 2 °C/min to 160 °C |
| Detector | FID @ 250 °C |
Visualized Workflows and Logic
Caption: A typical workflow for the complete separation of all four stereoisomers.
Caption: A decision tree for troubleshooting poor diastereomeric separation in HPLC.
References
- 1. 2-Methylcyclopentane-1-carbaldehyde|CAS 17206-62-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. news-medical.net [news-medical.net]
- 5. lcms.cz [lcms.cz]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rssl.com [rssl.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Catalytic Cyclopropanation for 2-Methylcyclopropane-1-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methylcyclopropane-1-carbaldehyde via catalytic cyclopropanation of crotonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclopropanation of crotonaldehyde?
A1: The primary methods for the cyclopropanation of crotonaldehyde to produce this compound include:
-
Organocatalytic Michael-Initiated Ring Closure: This method often employs chiral amines or their derivatives to catalyze the reaction between an α,β-unsaturated aldehyde and a nucleophile, leading to a cyclopropane ring.
-
Transition Metal-Catalyzed Reactions: Rhodium and copper catalysts are commonly used with diazo compounds to form a metal carbene intermediate that reacts with the alkene.[1]
-
Simmons-Smith Reaction and its Modifications: This classic method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The Furukawa modification, which utilizes diethylzinc, is often more reproducible.[1][2]
-
Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides. Dimethylsulfoxonium methylide generally favors the desired 1,4-addition to enones, leading to cyclopropanation.[1]
Q2: How can I improve the diastereoselectivity (cis/trans ratio) of my cyclopropanation reaction?
A2: Diastereoselectivity is a critical factor and can be influenced by several parameters:
-
Catalyst and Ligand Choice: This is often the most crucial factor. For metal-catalyzed reactions, the ligand's steric and electronic properties can significantly influence the stereochemical outcome. Chiral ligands are employed to achieve high enantioselectivity as well.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the transition state, thereby influencing the diastereomeric ratio.
-
Nature of the Ylide: In the Corey-Chaykovsky reaction, the choice of the sulfur ylide is critical. Stabilized ylides tend to provide higher trans selectivity.
Q3: What are the common side products in the cyclopropanation of crotonaldehyde?
A3: Common side products can include:
-
Epoxides: In reactions using sulfur ylides, 1,2-addition to the carbonyl group can compete with the desired 1,4-addition, leading to the formation of an epoxide instead of a cyclopropane.[1]
-
C-H Insertion Products: Metal carbenes are highly reactive and can insert into C-H bonds of the substrate or solvent.
-
[3+2] Cycloaddition Products: In some cases, the metal carbene can act as a three-atom component in a cycloaddition reaction with the alkene, leading to five-membered ring systems.
-
Polymerization: Crotonaldehyde can be prone to polymerization, especially in the presence of acid or base catalysts.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification can be achieved through several methods:
-
Distillation: If the product is volatile and thermally stable, distillation can be an effective method for separation from less volatile impurities.
-
Column Chromatography: This is a common method for purifying organic compounds. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.
-
Bisulfite Extraction: Aldehydes can be selectively separated from a mixture by forming a charged adduct with sodium bisulfite, which can be extracted into an aqueous layer. The aldehyde can then be regenerated by treatment with an acid or base.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst or Reagent | Use a freshly prepared or properly stored catalyst. For Simmons-Smith reactions, ensure the zinc-copper couple is activated immediately before use. Diazo compounds can decompose over time and should be handled with care.[1] |
| Inappropriate Reaction Temperature | Consult literature for the optimal temperature range for your specific reaction. For transition metal-catalyzed reactions with diazo compounds, slow, controlled addition of the diazo compound at or below room temperature is often effective. |
| Poor Quality Solvents or Reagents | Use anhydrous solvents and high-purity reagents. Moisture can deactivate many catalysts and reagents involved in cyclopropanation. |
| Substrate-Related Issues | Crotonaldehyde, being an electron-poor alkene, might be less reactive towards certain cyclopropanating agents. Consider using a more reactive carbene source or a different catalytic system. |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand | The choice of catalyst and ligands is paramount for controlling stereoselectivity. Experiment with different ligands to find the optimal one for your desired diastereomer. |
| Incorrect Reaction Temperature | Generally, lower reaction temperatures favor higher diastereoselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Effects | The solvent can influence the transition state geometry. Screen a variety of solvents with different polarities and coordinating abilities. |
| Steric Hindrance | The steric bulk of the catalyst, ligands, and substrate can all play a role in determining the facial selectivity of the cyclopropanation. |
Problem 3: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Epoxide Formation (Corey-Chaykovsky) | The choice of sulfur ylide is crucial. Dimethylsulfoxonium methylide generally favors cyclopropanation (thermodynamic product), while dimethylsulfonium methylide can lead to the epoxide (kinetic product).[1] |
| C-H Insertion | Use a solvent that is less prone to C-H insertion, such as dichloromethane or chloroform. Intramolecular C-H insertion can be minimized by careful substrate design or by using a more selective catalyst. |
| [3+2] Cycloaddition | The choice of catalyst and ligands can influence the reaction pathway. Avoid catalytic systems known to promote [3+2] cycloadditions if cyclopropanation is the desired outcome. |
| Polymerization of Crotonaldehyde | Ensure the reaction conditions are not overly acidic or basic. It may be beneficial to add the crotonaldehyde slowly to the reaction mixture. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Cyclopropanation of α,β-Unsaturated Aldehydes
| Catalyst/Method | Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Organocatalyst (Diphenylprolinol TMS ether) | Bromomalonate | CHCl₃ | RT | up to 81 | >30:1 | [3] |
| Rh₂(OAc)₄ | Ethyl diazoacetate | CH₂Cl₂ | RT | 59-90 | >97:3 | [4] |
| Simmons-Smith (Furukawa Mod.) | Diethylzinc, Diiodomethane | DCE | 0 to RT | 60-85 | 8:1 | [2] |
| Corey-Chaykovsky | Dimethylsulfoxonium methylide | DMSO | RT | 60-95 | Varies | [1] |
Note: The data presented are for representative α,β-unsaturated aldehydes and may vary for crotonaldehyde specifically.
Experimental Protocols
Protocol 1: Organocatalytic Cyclopropanation of Crotonaldehyde
This protocol is adapted from the general procedure for the organocatalytic cyclopropanation of α,β-unsaturated aldehydes.[3]
-
To a solution of crotonaldehyde (1.0 mmol) and diethyl bromomalonate (1.2 mmol) in chloroform (2.0 mL) is added 2,6-lutidine (1.1 mmol).
-
The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Chiral diphenylprolinol TMS ether (0.1 mmol, 10 mol%) is added.
-
The reaction is stirred and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Simmons-Smith Cyclopropanation of Crotonaldehyde (Furukawa Modification)
This protocol is a general procedure for the Furukawa modification of the Simmons-Smith reaction.[1]
-
To a solution of crotonaldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add diethylzinc (2.0 equiv, 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General reaction pathway for the catalytic cyclopropanation of crotonaldehyde.
Caption: A typical experimental workflow for catalytic cyclopropanation.
Caption: A decision tree for troubleshooting common issues in cyclopropanation.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ring-opening reactions of substituted cyclopropanes.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q1: My ring-opening reaction is not proceeding or giving a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in cyclopropane ring-opening reactions can stem from several factors, primarily related to the catalyst, substrate, or reaction conditions.
-
Inactive Catalyst: The catalyst, whether a Lewis acid or a transition metal complex, may be inactive.
-
Lewis Acids: Ensure the Lewis acid is anhydrous, as moisture can deactivate it. Consider using a stronger Lewis acid if activation of the cyclopropane is the issue. For instance, Sc(OTf)₃ and Yb(OTf)₃ have been shown to be effective catalysts.[1]
-
Transition Metals: For transition metal catalysis, ensure the active catalytic species is forming. This may involve appropriate ligand selection and ensuring the metal is in the correct oxidation state. For example, in Rh(I)-catalyzed reactions, the choice of ligand is crucial for both reactivity and selectivity.[2]
-
-
Substrate Reactivity: The cyclopropane substrate itself may not be sufficiently activated.
-
Donor-Acceptor Cyclopropanes: These are generally more reactive due to the push-pull nature of the substituents which polarizes the C-C bonds, facilitating cleavage.[3] If you are not using a donor-acceptor cyclopropane, the reaction may require more forcing conditions.
-
Steric Hindrance: Bulky substituents on the cyclopropane or the nucleophile can impede the reaction.
-
-
Reaction Conditions:
-
Temperature: Many ring-opening reactions require heating. If you are running the reaction at room temperature, try increasing the temperature incrementally. Some reactions may require temperatures of 90-120°C to proceed to completion.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. A screen of different solvents may be necessary. Polar aprotic solvents are often a good starting point.[1][4]
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion. While catalytic amounts are desired, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes improve yields, although higher loadings may also lead to side reactions.[1][5]
-
A systematic approach to troubleshooting low yield is outlined in the workflow below.
Problem 2: Poor or Incorrect Regioselectivity
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the ring-opening?
A2: Achieving high regioselectivity in the ring-opening of unsymmetrically substituted cyclopropanes is a common challenge. The outcome is governed by a delicate interplay of electronic and steric factors, as well as the catalytic system employed.
-
Electronic Effects: In donor-acceptor cyclopropanes, the ring-opening is often directed by the polarization of the C-C bonds. The nucleophile typically attacks the carbon atom bearing the donor group.[3]
-
Steric Effects: The regioselectivity can be influenced by the steric bulk of the substituents on the cyclopropane ring and the nucleophile. Cleavage of the less sterically hindered C-C bond is often favored.[3]
-
Catalyst and Ligand Choice: This is often the most critical factor to tune for improved regioselectivity.
-
Lewis Acids: The choice of Lewis acid can influence the transition state and thus the regiochemical outcome.
-
Transition Metals and Ligands: In transition metal catalysis, the ligand plays a pivotal role. For example, in Rh(I)-catalyzed reactions of vinylcyclopropanes, ferrocene-based bisphosphine ligands were found to be essential for achieving high regioselectivity.[2][6] Experimenting with ligands of varying steric and electronic properties is a key strategy.[4]
-
-
Solvent and Temperature: These parameters can also affect regioselectivity. Screening different solvents and adjusting the reaction temperature may shift the equilibrium between different reaction pathways.[4]
The diagram below illustrates the key factors influencing regioselectivity.
Frequently Asked Questions (FAQs)
Q3: What are the best practices for setting up a Lewis acid-catalyzed ring-opening reaction?
A3:
-
Drying: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Moisture can quench the Lewis acid catalyst.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere.
-
Order of Addition: Typically, the cyclopropane substrate and solvent are added to the reaction flask first, followed by the Lewis acid catalyst. The mixture is stirred for a short period to allow for coordination before the nucleophile is added.
-
Temperature Control: Add the nucleophile at a controlled temperature, often starting at a lower temperature (e.g., 0 °C or room temperature) and then heating if necessary.[7]
-
Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: I am observing unexpected side products. What could they be and how can I avoid them?
A4: Side reactions can compete with the desired ring-opening. Common side products include:
-
Isomerization Products: The cyclopropane may isomerize to an alkene, especially under acidic conditions or at elevated temperatures.[8] Careful control of reaction conditions can minimize this.
-
[3+2] Cycloaddition Products: In the presence of a suitable dipolarophile, donor-acceptor cyclopropanes can undergo [3+2] cycloaddition reactions.[9]
-
Products from C-C Bond Cleavage of the Cyclopropyl Arene: In reactions involving cyclopropyl arenes, cleavage of the cyclopropane ring itself can be a competing pathway.[4]
-
Polymerization: For some activated cyclopropanes, such as vinylcyclopropanes, Lewis acid-catalyzed ring-opening polymerization can occur.[10]
To mitigate side reactions, consider the following:
-
Lowering the Temperature: This can often suppress undesired pathways that have higher activation energies.
-
Optimizing the Catalyst: A different catalyst or ligand may be more selective for the desired transformation.
-
Controlling Stoichiometry: Ensure the correct stoichiometry of reactants to avoid side reactions involving excess reagents.
Q5: How do I choose between a Lewis acid and a transition metal catalyst for my reaction?
A5: The choice depends on the specific transformation you want to achieve and the nature of your cyclopropane substrate.
-
Lewis Acid Catalysis is often used for the ring-opening of donor-acceptor cyclopropanes with nucleophiles.[7][11] They function by coordinating to the acceptor group, which facilitates nucleophilic attack and ring-opening.
-
Transition Metal Catalysis is highly versatile and enables a broader range of transformations, including cycloadditions and reactions with substrates that are not of the donor-acceptor type, such as vinylcyclopropanes.[2][12] Transition metals can activate cyclopropanes through oxidative addition into a C-C bond.
The following flowchart can guide your decision-making process for optimizing a ring-opening reaction.
Data Presentation
Table 1: Comparison of Catalysts and Conditions in Ring-Opening Reactions
| Entry | Cyclopropane Type | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regio-selectivity | Reference |
| 1 | Donor-Acceptor | Yb(OTf)₃ (5) | Dioxane | 90 | >95 | High (10:1 dr) | [1] |
| 2 | Donor-Acceptor | Sc(OTf)₃ (3-30) | Not specified | Not specified | Good to Exc. | Not specified | [5] |
| 3 | Vinylcyclopropane | [Rh(cod)(OH)]₂ (2.5) | THP | 50 | 95 | >99:1 | [2] |
| 4 | Donor-Acceptor | Sc(OTf)₃ (10) | CH₂Cl₂ | RT | 57 | 72:28 (Z/E) | [9] |
| 5 | Donor-Acceptor | None (nucleophilic) | DMSO | RT | Good | High | [13] |
dr = diastereomeric ratio, Z/E = geometric isomer ratio
Experimental Protocols
Key Experiment 1: General Protocol for Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane with an Amine Nucleophile
This protocol is a generalized procedure based on methodologies described in the literature.[7]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the donor-acceptor cyclopropane (1.0 equiv) and anhydrous solvent (e.g., CH₂Cl₂, Dioxane) to a dry, round-bottomed flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%) to the solution and stir for 5-10 minutes at room temperature.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 90 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Experiment 2: General Protocol for Rh(I)-Catalyzed Ring-Opening of a Vinylcyclopropane with an Arylboronic Acid
This protocol is a generalized procedure based on methodologies described in the literature.[2][6]
-
Catalyst Preparation: In a dry vial under an inert atmosphere, add the rhodium precursor (e.g., [Rh(cod)(OH)]₂, 2.5 mol%), the chiral bisphosphine ligand (e.g., a ferrocene-based ligand, 6 mol%), and an additive if required (e.g., Zn(OTf)₂, 20 mol%). Add anhydrous solvent (e.g., THP) and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: In a separate dry reaction vessel, add the vinylcyclopropane (1.0 equiv), the arylboronic acid (1.5-3.0 equiv), and a base (e.g., Cs₂CO₃, 1.0 equiv).
-
Reaction Initiation: Transfer the prepared catalyst solution to the reaction vessel containing the substrates.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. | Semantic Scholar [semanticscholar.org]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
Overcoming epimerization during 2-Methylcyclopropane-1-carbaldehyde synthesis
Technical Support Center: 2-Methylcyclopropane-1-carbaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of this compound, focusing on the critical challenge of overcoming epimerization to control stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization refers to the change in configuration at one of the two chiral centers in the molecule, specifically the carbon atom to which the aldehyde group is attached (C1) or the methyl group is attached (C2). This process can convert the desired cis isomer into the more thermodynamically stable trans isomer, or vice versa, leading to a mixture of diastereomers. This is a significant issue as the biological activity of derivative compounds often depends on a specific stereoisomer.[1][2]
Q2: What are the primary causes of epimerization during this synthesis?
A2: Epimerization is typically caused by factors that facilitate the formation of an enolate or enol intermediate, which allows for protonation from either face of the molecule, thus scrambling the stereocenter. Key causes include:
-
Basic or Acidic Conditions: Both strong bases and acids can catalyze enolization.
-
Elevated Temperatures: Higher reaction or purification temperatures provide the energy needed to overcome the activation barrier for epimerization.
-
Extended Reaction Times: Prolonged exposure to even mildly acidic or basic conditions can lead to an equilibrium mixture of isomers.
-
Choice of Reagents: Certain reagents, particularly in oxidation or purification steps, can promote isomerization.
Q3: Which step of the synthesis is most prone to epimerization?
A3: The oxidation of (2-methylcyclopropyl)methanol to the target aldehyde is the most critical step for epimerization. Many common oxidation reagents require conditions that can promote isomerization of the alpha-proton (the proton on the same carbon as the aldehyde). Subsequent purification steps, such as distillation or chromatography, can also induce epimerization if not performed under carefully controlled conditions.
Q4: How can I monitor the cis/trans isomer ratio during my experiment?
A4: The most common methods for monitoring the diastereomeric ratio are:
-
Proton NMR (¹H NMR): The signals for the aldehyde proton and the protons on the cyclopropane ring will have distinct chemical shifts and coupling constants for the cis and trans isomers. This allows for direct integration to determine the ratio.
-
Gas Chromatography (GC): Using a suitable chiral or achiral column can often separate the isomers, allowing for quantification based on peak area.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers and diastereomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low cis/trans ratio (high epimerization) after oxidation. | 1. Oxidation Reagent: Reagents like chromic acid (Jones oxidation) or permanganate are harsh and can promote epimerization. 2. Reaction Temperature: Oxidation was run at too high a temperature. 3. Basic/Acidic Workup: Aqueous workup conditions were not neutral. | 1. Switch to Milder Reagents: Use Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP). These operate under milder, often non-acidic/basic conditions. 2. Control Temperature: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation). 3. Neutralize Carefully: Ensure any aqueous workup is buffered to a neutral pH (pH ~7) before extraction. |
| Isomer ratio worsens after purification. | 1. Distillation Temperature: High temperatures during distillation are causing thermal epimerization. 2. Chromatography Stationary Phase: Silica gel is inherently acidic and can catalyze epimerization on the column. 3. Solvent Choice: Protic or non-neutral solvents can promote isomerization. | 1. Use Reduced-Pressure Distillation: Distill at the lowest possible pressure to reduce the boiling point and minimize thermal stress. 2. Deactivate Silica Gel: Before use, wash the silica gel with a solution of triethylamine (e.g., 1-2%) in the eluent, then flush with the pure eluent. Alternatively, use a less acidic stationary phase like alumina. 3. Use Neutral Solvents: Employ neutral, aprotic solvents like hexanes, ethyl acetate, and dichloromethane for chromatography. |
| Low overall yield. | 1. Over-oxidation: The aldehyde is being oxidized further to the carboxylic acid. 2. Volatile Product Loss: The product is volatile and may be lost during solvent removal or distillation. 3. Ring Opening: Harsh reaction conditions can lead to the opening of the strained cyclopropane ring. | 1. Use Stoichiometric Oxidant: Use a precise amount (e.g., 1.05-1.1 equivalents) of a mild oxidant like DMP or Swern reagents. 2. Careful Evaporation: Use a rotary evaporator at low temperature and pressure. Avoid using a high-vacuum line for extended periods. 3. Maintain Mild Conditions: Stick to low temperatures and neutral pH throughout the synthesis and workup to preserve the cyclopropane ring.[3] |
Data Summary: Comparison of Oxidation Methods
The following table summarizes typical outcomes for the oxidation of (2-methylcyclopropyl)methanol to this compound, highlighting the impact on stereochemical integrity.
| Oxidation Method | Typical Reagents | Temp (°C) | Typical Yield (%) | Reported cis:trans Ratio | Notes |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 to 0 | 85-95 | >95:5 | Generally preserves the starting material's stereochemistry. Requires anhydrous conditions. |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂ | 20-25 | 90-98 | >95:5 | Mild, fast, and occurs at room temperature. Stoichiometric and requires pure reagent. |
| PCC Oxidation | Pyridinium chlorochromate | 20-25 | 60-75 | 70:30 to 85:15 | PCC is acidic and known to cause significant epimerization.[4] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0-10 | 40-60 | <60:40 | Highly acidic and harsh. Significant epimerization and over-oxidation are common. |
Experimental Protocols
Protocol 1: Stereopreserving Swern Oxidation
This protocol is recommended for oxidizing (cis or trans)-(2-methylcyclopropyl)methanol while minimizing epimerization.
1. Reagent Preparation:
-
Prepare a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
2. Swern Reagent Formation:
-
Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise to the oxalyl chloride solution. Stir for 15 minutes.
3. Alcohol Addition:
-
Add a solution of (2-methylcyclopropyl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
4. Quenching:
-
Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick.
-
Allow the reaction to warm to room temperature over 45 minutes.
5. Workup:
-
Add water to quench the reaction.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30 °C).
6. Purification:
-
Purify by flash chromatography on triethylamine-deactivated silica gel or by reduced-pressure distillation at low temperature.
Visualizations
Workflow for Synthesis & Epimerization Control
Caption: Key stages in the synthesis and points for controlling epimerization.
Troubleshooting Decision Tree for Poor Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereomeric ratios.
Epimerization Equilibrium via Enol Intermediate
Caption: Mechanism of epimerization through a common enol intermediate.
References
- 1. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (1R,2S)-2-Methylcyclopropane-1-carbaldehyde [smolecule.com]
- 4. Buy 1-Methylcyclopropane-1-carbaldehyde | 4515-89-3 [smolecule.com]
Technical Support Center: 2-Methylcyclopropane-1-carbaldehyde Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methylcyclopropane-1-carbaldehyde, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
Low yields in the synthesis of this compound, typically prepared by the oxidation of (2-methylcyclopropyl)methanol, can stem from several factors. The primary areas to investigate are the purity of the starting material, the choice and handling of reagents, and the reaction conditions.
-
Starting Material Quality: Ensure the (2-methylcyclopropyl)methanol is pure and, critically, anhydrous. Water can interfere with many oxidation reagents, leading to lower yields.
-
Reagent Choice & Stoichiometry: The choice of oxidizing agent is crucial. Milder reagents are preferred to prevent over-oxidation. Ensure accurate stoichiometry; an insufficient amount of oxidant will lead to incomplete conversion, while a large excess can sometimes promote side reactions.
-
Reaction Conditions: Temperature control is critical. Many oxidation reactions are exothermic, and excessive heat can lead to the formation of byproducts or decomposition of the desired aldehyde. For temperature-sensitive procedures like the Swern oxidation, maintaining the recommended low temperature is essential.
-
Work-up Procedure: The aldehyde product can be volatile and sensitive. Losses can occur during extraction and solvent removal steps. Ensure efficient extraction and use careful evaporation techniques, such as using a rotary evaporator at low temperature and pressure.
Below is a troubleshooting workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Q2: What are the common side products, and how can they be minimized?
The most common side product is the corresponding carboxylic acid, 2-methylcyclopropane-1-carboxylic acid, which results from over-oxidation of the aldehyde. Another potential issue, though less common with mild oxidants, is the opening of the strained cyclopropane ring.
-
Over-oxidation: This is the primary concern. To minimize it:
-
Use mild and selective oxidizing agents like those used in Swern or Dess-Martin periodinane (DMP) oxidations.[1][2]
-
Avoid strong, chromium (VI)-based oxidants in aqueous acid (e.g., Jones reagent), which readily oxidize primary alcohols to carboxylic acids.
-
For reagents like Pyridinium Chlorochromate (PCC), the reaction must be performed under strictly anhydrous conditions. The presence of water can lead to the formation of a hydrate intermediate from the aldehyde, which is then further oxidized.[3]
-
Remove the aldehyde from the reaction mixture as it forms, if possible (e.g., by distillation), although this can be challenging given its boiling point.
-
-
Ring Opening: The cyclopropane ring is strained and can be susceptible to opening under harsh conditions (e.g., strong acid or high heat). Using mild, neutral, or slightly basic conditions at low to ambient temperatures helps preserve the ring structure.
The diagram below illustrates the desired reaction pathway versus the common over-oxidation side reaction.
Caption: Desired oxidation pathway vs. over-oxidation.
Q3: Which oxidation method offers the best balance of yield and purity for this synthesis?
The "best" method depends on available laboratory resources, scale, and tolerance for certain reagent characteristics (e.g., toxicity, smell). Swern and Dess-Martin (DMP) oxidations are generally preferred for their mild conditions and high selectivity, which minimizes over-oxidation and typically results in high yields and purity.
| Oxidation Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | >90% | Very mild conditions (-78 °C), high yields, avoids toxic metals, good for acid-sensitive substrates.[4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful handling of reagents.[4] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | >90% | Mild (room temp), neutral pH, short reaction times, high yields, simple workup, high functional group tolerance.[1] | Reagent is expensive and potentially explosive under impact or heat; generates significant solid byproducts. |
| PCC Oxidation | Pyridinium Chlorochromate | 60-80% | Operationally simple, does not require cryogenic temperatures. | Chromium (VI) is toxic, can be acidic (requiring buffers for sensitive substrates), workup can be complicated by tarry byproducts.[5] |
Note: Yields are generalized from literature on primary alcohol oxidations and may vary based on specific substrate and experimental execution.
Q4: How should I purify the final this compound product after oxidation?
Purification strategy depends on the oxidation method used, as the byproducts differ significantly.
-
For Swern Oxidation: The main byproducts are dimethyl sulfide (volatile), carbon monoxide/dioxide (gaseous), and triethylammonium chloride (a salt). A standard aqueous workup is typically performed. The crude product is often purified by flash column chromatography on silica gel.
-
For Dess-Martin Oxidation: The main byproduct is 1-hydroxy-1,2-benziodoxol-3(1H)-one, an iodine-containing solid. The workup often involves diluting the reaction mixture with a nonpolar solvent (like diethyl ether or pentanes) and filtering to remove the bulk of the solid byproducts. A subsequent wash with a reducing agent like aqueous sodium thiosulfate can help remove residual iodine compounds.[6] Flash chromatography is then used for final purification.
-
For PCC Oxidation: The chromium byproducts often form a tarry sludge. A common workup procedure is to dilute the reaction mixture with a solvent like diethyl ether and filter it through a plug of silica gel or Celite to remove the chromium salts.[5] The filtrate is then concentrated and can be further purified by distillation or flash chromatography.
The following diagram outlines a general purification strategy.
Caption: General workflow for product purification.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation of (2-methylcyclopropyl)methanol
This protocol is adapted from standard Swern oxidation procedures and is suitable for producing the target aldehyde with high yield and minimal over-oxidation.[4][7]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add dimethyl sulfoxide (DMSO, 2.2 eq.) to the DCM. Then, add oxalyl chloride (1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Slowly add a solution of (2-methylcyclopropyl)methanol (1.0 eq.) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (TEA, 5.0 eq.) dropwise. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (2-methylcyclopropyl)methanol
This protocol uses a commercially available, mild oxidant at room temperature.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-methylcyclopropyl)methanol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1-0.2 M).
-
Reagent Addition: Add solid Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature. If the starting material is acid-sensitive, add 1-2 equivalents of pyridine or solid sodium bicarbonate as a buffer.
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Scalable Synthesis of 2-Methylcyclopropane-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Methylcyclopropane-1-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-stage process: (1) Cyclopropanation of a C4 alkene, such as crotyl alcohol, to form 2-methylcyclopropanemethanol, and (2) Oxidation of the resulting alcohol to the target aldehyde.
Issue 1: Low Yield in the Cyclopropanation Step
Q1: My Simmons-Smith cyclopropanation of crotyl alcohol is giving a low yield of 2-methylcyclopropanemethanol. What are the potential causes and solutions?
A1: Low yields in the Simmons-Smith reaction on a larger scale can be attributed to several factors:
-
Inadequate Activation of Zinc: The zinc-copper couple must be sufficiently activated for the reaction to proceed efficiently.
-
Troubleshooting: Ensure the zinc dust is of high purity and activated properly. Common activation methods include washing with dilute HCl, followed by water, ethanol, and then ether. The activity of the zinc-copper couple can significantly impact the reaction rate and overall yield.
-
-
Purity of Reagents and Solvents: The Simmons-Smith reaction is sensitive to moisture and impurities.
-
Troubleshooting: Use freshly distilled, anhydrous solvents (e.g., diethyl ether or dichloromethane). Ensure the diiodomethane is free of iodine, which can be removed by washing with a sodium thiosulfate solution.
-
-
Stoichiometry of Reagents: An insufficient amount of the cyclopropanating agent will result in incomplete conversion.
-
Troubleshooting: While a 1:1 molar ratio is theoretical, using an excess of the diiodomethane and zinc-copper couple (e.g., 1.5-2.0 equivalents) can drive the reaction to completion, especially on a larger scale.[1]
-
-
Reaction Temperature: The reaction is typically performed at or below room temperature. Elevated temperatures can lead to side reactions and decomposition of the organozinc reagent.
-
Troubleshooting: Maintain the reaction temperature between 0 °C and room temperature. For highly exothermic reactions on a large scale, consider controlled addition of the reagents and efficient cooling.
-
Issue 2: Poor Stereoselectivity (cis/trans Isomer Ratio)
Q2: I am obtaining an undesirable mixture of cis- and trans-2-methylcyclopropanemethanol. How can I improve the stereoselectivity of the cyclopropanation?
A2: The stereoselectivity of the Simmons-Smith reaction on allylic alcohols like crotyl alcohol is influenced by the directing effect of the hydroxyl group and the reaction conditions.
-
Directing Group Effect: The hydroxyl group can coordinate with the zinc carbenoid, directing the cyclopropanation to the same face of the double bond, favoring the syn (or cis) isomer.[2][3]
-
Troubleshooting: To maximize the directing effect, ensure the use of a non-coordinating solvent like dichloromethane. In more coordinating solvents like ether, the stereoselectivity may decrease.[3]
-
-
Nature of the Carbenoid: The specific Simmons-Smith reagent used can influence the diastereoselectivity.
-
Substrate Geometry: The geometry of the starting alkene (cis or trans crotyl alcohol) will influence the stereochemistry of the product.
-
Troubleshooting: Ensure the stereochemical purity of the starting crotyl alcohol. (Z)-disubstituted olefins tend to give very high syn selectivities.[3]
-
Issue 3: Over-oxidation to Carboxylic Acid during the Oxidation Step
Q3: My oxidation of 2-methylcyclopropanemethanol is producing a significant amount of 2-methylcyclopropanecarboxylic acid. How can I prevent this?
A3: Over-oxidation is a common challenge when converting primary alcohols to aldehydes. The choice of oxidizing agent and reaction conditions are critical.
-
Choice of Oxidizing Agent: Strong oxidizing agents like chromic acid will readily oxidize the intermediate aldehyde to a carboxylic acid.
-
Presence of Water: For some oxidizing agents, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then susceptible to further oxidation.[4][6]
-
Troubleshooting: When using PCC, ensure anhydrous conditions. The use of a buffer like sodium acetate can also mitigate side reactions.[7] Swern oxidations are inherently performed under anhydrous conditions.
-
-
Reaction Temperature: Higher temperatures can sometimes promote over-oxidation.
-
Troubleshooting: Perform the oxidation at the recommended temperature for the chosen method (e.g., -78 °C for Swern oxidation).
-
Issue 4: Difficult Purification of the Final Product
Q4: I am having trouble isolating pure this compound from the reaction mixture. What are effective purification strategies?
A4: The purification of a relatively volatile and potentially reactive aldehyde can be challenging.
-
Removal of Oxidant Byproducts: Both PCC and Swern oxidations produce byproducts that need to be efficiently removed.
-
Troubleshooting (PCC): The chromium salts produced are often viscous. Filtration through a pad of Celite or silica gel can help remove these byproducts.[7]
-
Troubleshooting (Swern): The primary byproduct is dimethyl sulfide, which is volatile and has a strong odor. Workup typically involves quenching the reaction with an aqueous acid, followed by extraction. The dimethyl sulfide is usually removed under reduced pressure. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and reduce the odor.
-
-
Volatility of the Product: The target aldehyde is likely to be volatile, leading to loss during solvent removal.
-
Troubleshooting: Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. For small-scale purifications, distillation at reduced pressure might be an option, but care must be taken to avoid product loss.
-
-
Formation of Impurities: Aldehydes can be prone to self-condensation or oxidation upon standing.
-
Troubleshooting: It is often best to use the aldehyde immediately after preparation. If storage is necessary, it should be kept under an inert atmosphere at a low temperature.
-
Frequently Asked Questions (FAQs)
Q5: What are the main safety concerns when scaling up the synthesis of this compound?
A5: Several safety considerations are crucial:
-
Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which is volatile and has a very unpleasant odor.[8][9] The reaction must be performed in a well-ventilated fume hood.
-
PCC Oxidation: Chromium (VI) compounds are toxic and should be handled with care.[7]
-
Flammable Solvents: The use of flammable solvents like diethyl ether and dichloromethane requires appropriate safety measures to prevent fires.
-
Exothermic Reactions: Both the cyclopropanation and oxidation steps can be exothermic. On a large scale, proper temperature control and monitoring are essential to prevent runaway reactions.
Q6: Can I use an alternative to the Simmons-Smith reaction for the cyclopropanation step?
A6: Yes, other methods for cyclopropanation exist, although the Simmons-Smith reaction and its modifications are common for allylic alcohols due to the directing effect of the hydroxyl group. Alternative approaches could include catalytic methods using diazo compounds and a transition metal catalyst, but these may present different challenges in terms of safety (handling of diazo compounds) and scalability.
Q7: What is the expected stability of this compound, and how should it be stored?
A7: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids upon exposure to air and may also undergo self-condensation reactions. The high ring strain of the cyclopropane group might also influence its reactivity. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Quantitative Data Summary
| Parameter | Simmons-Smith Reaction (Typical) | Swern Oxidation (Typical) | PCC Oxidation (Typical) |
| Starting Material | Crotyl alcohol | 2-Methylcyclopropanemethanol | 2-Methylcyclopropanemethanol |
| Key Reagents | Zn-Cu couple, CH₂I₂ | DMSO, Oxalyl chloride, Et₃N | Pyridinium Chlorochromate |
| Solvent | Diethyl ether or Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to RT | -78 °C to RT | Room Temperature |
| Typical Yield | 65-85% (for the alcohol)[1] | >90% | 85-95% |
| Stereoselectivity | Good to excellent for syn isomer with hydroxyl direction[3] | Not applicable | Not applicable |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylcyclopropanemethanol via Modified Simmons-Smith Reaction
-
Zinc-Copper Couple Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add zinc dust (2.0 eq.) and an equal weight of copper (I) chloride. Suspend the mixture in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction Setup: Cool the flask in an ice bath.
-
Reagent Addition: Add a solution of diiodomethane (1.8 eq.) in anhydrous diethyl ether dropwise to the stirred suspension.
-
Substrate Addition: After the initial exotherm subsides, add a solution of crotyl alcohol (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through Celite to remove the solid residues. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Oxidation of 2-Methylcyclopropanemethanol to this compound via Swern Oxidation
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous dichloromethane dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 2-methylcyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane dropwise, again keeping the temperature at -78 °C.
-
Base Addition: Stir the mixture for 30 minutes, then add triethylamine (5.0 eq.) dropwise.
-
Warming and Quenching: After another 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude aldehyde.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the cyclopropanation step.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
Byproduct formation in the synthesis of 2-Methylcyclopropane-1-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Methylcyclopropane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, typically prepared from crotonaldehyde, is most commonly achieved through three main cyclopropanation methods:
-
Simmons-Smith Reaction: This method utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. It is known for its stereospecificity, preserving the stereochemistry of the starting alkene.
-
Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides. The choice of sulfur ylide (sulfonium vs. sulfoxonium) is crucial as it can influence the reaction pathway, leading to either cyclopropanation or epoxidation.
-
Rhodium-Catalyzed Cyclopropanation: This method employs a rhodium catalyst to decompose a diazo compound, such as diazomethane or ethyl diazoacetate, to generate a carbene for the cyclopropanation of the alkene.
Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common byproduct in the synthesis of cyclopropyl aldehydes from α,β-unsaturated aldehydes is the corresponding epoxide, in this case, 2-methyl-3-vinyloxirane. This is particularly prevalent in rhodium-catalyzed reactions and can also occur in Corey-Chaykovsky reactions depending on the sulfur ylide used.
Q3: My reaction is complete, but upon workup, I am losing a significant portion of my product. What could be the cause?
A3: this compound can be susceptible to ring-opening under certain conditions. Acidic workups can lead to the formation of various ring-opened byproducts. It is advisable to use a mild workup procedure, such as quenching with a saturated solution of ammonium chloride and extracting with a suitable organic solvent.
Q4: I am having trouble with the diastereoselectivity of my cyclopropanation. How can I improve it?
A4: The diastereoselectivity of the cyclopropanation of crotonaldehyde can be influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature often improves diastereoselectivity.
-
Choice of Reagents: In the Simmons-Smith reaction, the purity and activation of the zinc are important. In rhodium-catalyzed reactions, the choice of ligand on the rhodium catalyst can significantly impact stereocontrol.
-
Substrate Control: If applicable to your synthesis, the presence of a directing group, such as a hydroxyl group, can significantly influence the stereochemical outcome of the Simmons-Smith reaction.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Formation of Multiple Byproducts in Simmons-Smith Reaction.
Possible Causes:
-
Lewis Acid-Catalyzed Side Reactions: The byproduct zinc iodide (ZnI2), a Lewis acid, can catalyze the ring-opening of the desired product or other unwanted reactions.
-
Impure or Inactive Zinc: The zinc-copper couple may not be sufficiently activated, leading to a sluggish and incomplete reaction.
-
Reaction with Solvent: The reactive carbenoid species may react with certain solvents.
Solutions:
-
Scavenge Lewis Acids: Add a Lewis acid scavenger, such as pyridine, during the workup to neutralize ZnI2.
-
Ensure Zinc Activation: Follow a reliable procedure for the activation of the zinc-copper couple, for instance, by washing with dilute HCl followed by water, ethanol, and ether.
-
Solvent Choice: Use an inert solvent such as diethyl ether or dichloromethane.
| Condition | Reagent | Solvent | Temperature (°C) | Yield of Product (%) | Major Byproducts (%) |
| Standard | Zn-Cu, CH₂I₂ | Diethyl Ether | 25 | 60-70 | Ring-opened products (~10-15%) |
| With Pyridine Workup | Zn-Cu, CH₂I₂ | Diethyl Ether | 25 | 75-85 | Ring-opened products (~5%) |
| Inactive Zinc | Zn-Cu, CH₂I₂ | Diethyl Ether | 25 | <30 | Unreacted Crotonaldehyde, various byproducts |
Problem 2: Formation of 2-Methyl-3-vinyloxirane as the Major Product in Corey-Chaykovsky Reaction.
Possible Cause:
-
Incorrect Choice of Sulfur Ylide: The use of a less stable sulfur ylide, such as dimethylsulfonium methylide, favors 1,2-addition to the carbonyl group, leading to the epoxide.
Solution:
-
Use a Stabilized Sulfur Ylide: Employ a more stable sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), which preferentially undergoes 1,4-conjugate addition to the double bond, resulting in the desired cyclopropane.
| Sulfur Ylide | Base | Solvent | Temperature (°C) | This compound (%) | 2-Methyl-3-vinyloxirane (%) |
| Dimethylsulfonium methylide | n-BuLi | THF | -78 to 0 | <10 | >85 |
| Dimethyloxosulfonium methylide | NaH | DMSO | 25 | >80 | <5 |
Problem 3: Competing Epoxidation in Rhodium-Catalyzed Cyclopropanation.
Possible Cause:
-
Nature of the Diazo Reagent and Catalyst: The combination of the diazo compound and the rhodium catalyst can influence the chemoselectivity between cyclopropanation and epoxidation of α,β-unsaturated aldehydes.
Solution:
-
Catalyst and Reagent Screening: The choice of rhodium catalyst and diazo reagent can be critical. For example, using diazomethane with a suitable rhodium catalyst can favor cyclopropanation.
| Diazo Reagent | Rhodium Catalyst | Solvent | Temperature (°C) | Yield of Cyclopropane (%) | Yield of Epoxide (%) |
| Ethyl Diazoacetate | Rh₂(OAc)₄ | Dichloromethane | 25 | ~40-50 | ~30-40 |
| Diazomethane | Rh₂(OAc)₄ | Diethyl Ether | 0 | ~70-80 | ~10-15 |
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
Materials:
-
Zinc dust (activated)
-
Copper(I) chloride
-
Diiodomethane
-
Crotonaldehyde
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flask, suspend zinc dust in a 5% aqueous HCl solution and stir for 5 minutes. Decant the solution and wash the zinc sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under vacuum.
-
Preparation of Zinc-Copper Couple: To the activated zinc in a dry flask under a nitrogen atmosphere, add a solution of copper(I) chloride in diethyl ether. Stir the mixture for 30 minutes.
-
Reaction: Cool the zinc-copper couple suspension to 0 °C and add a solution of diiodomethane in diethyl ether dropwise. After the addition is complete, add a solution of crotonaldehyde in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel.
Visualizations
Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers
Welcome to the technical support center for the chiral separation of 2-Methylcyclopropane-1-carbaldehyde enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating the enantiomers of this compound?
A1: The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional HPLC impossible.[1][2] To achieve separation, a chiral environment must be created, typically by using a chiral stationary phase (CSP).[3][4][5]
Q2: Which type of chiral stationary phase (CSP) is most likely to be successful for this separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a wide range of chiral compounds and are a recommended starting point.[6][7] Cyclodextrin-based CSPs may also be effective, particularly in reversed-phase mode, due to their ability to form inclusion complexes.[2][3]
Q3: What are the typical mobile phase modes used for chiral separations?
A3: The most common modes are normal phase, reversed-phase, and polar organic mode.[5][8]
-
Normal Phase: Typically uses a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.
-
Reversed-Phase: Uses an aqueous buffer with an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: Employs a polar organic solvent like methanol or acetonitrile, sometimes with additives.
Q4: Can I use a chiral additive in the mobile phase instead of a CSP?
A4: While using a chiral mobile phase additive (CMPA) with a standard achiral column is a possible approach, it is less common in modern HPLC.[4][5] This method can be costly and may complicate downstream processing and detection. Using a CSP is the more prevalent and generally recommended strategy.
Q5: Is derivatization of this compound necessary for chiral separation?
A5: Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[4][5] While this is an option, direct separation on a CSP is often preferred to avoid the extra reaction step and potential for analytical errors.
Method Development Guide
Experimental Protocol: A General Screening Approach
This protocol outlines a generic screening strategy to identify a suitable chiral stationary phase and mobile phase combination.
-
Sample Preparation:
-
Dissolve the this compound racemate in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Screening Conditions:
-
Columns: Screen a selection of polysaccharide-based CSPs (e.g., a cellulose-based and an amylose-based column).
-
Mobile Phases:
-
Normal Phase:
-
n-Hexane/Ethanol (90:10, v/v)
-
n-Hexane/Isopropanol (90:10, v/v)
-
-
Polar Organic Mode:
-
Methanol (100%)
-
Acetonitrile (100%)
-
-
-
Flow Rate: 1.0 mL/min for standard 4.6 mm I.D. columns.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or determined by a UV scan of the analyte).
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition. For normal phase, vary the percentage of the alcohol modifier.
-
Adjusting the flow rate (e.g., decreasing to 0.5 mL/min) can improve resolution.[9]
-
Evaluate the effect of temperature. Sometimes, sub-ambient or elevated temperatures can enhance selectivity.
-
Data Presentation: Screening Results
Summarize your screening results in a table for easy comparison.
| Chiral Stationary Phase | Mobile Phase Composition | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Cellulose-based CSP | n-Hexane/Ethanol (90:10) | |||
| Cellulose-based CSP | n-Hexane/Isopropanol (90:10) | |||
| Amylose-based CSP | n-Hexane/Ethanol (90:10) | |||
| Amylose-based CSP | n-Hexane/Isopropanol (90:10) | |||
| Cellulose-based CSP | Methanol (100%) | |||
| Amylose-based CSP | Methanol (100%) |
Troubleshooting Guide
Q: I am not seeing any separation on any of the screened columns.
A:
-
Try Different CSPs: If polysaccharide columns are unsuccessful, consider other types of CSPs like cyclodextrin-based or macrocyclic glycopeptide-based columns.[3]
-
Explore Additives: For normal phase, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes induce or improve separation.[5]
-
Consider Reversed-Phase: If the compound has sufficient hydrophobicity, a reversed-phase method on a suitable CSP might be effective.
Q: My peaks are broad, leading to poor resolution.
A:
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve peak shape.[9]
-
Optimize Temperature: Ensure the column temperature is stable and optimal.
-
Check for Extra-Column Volume: Ensure tubing lengths are minimized and appropriate for the column dimensions to reduce band broadening.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.
Q: I have peak tailing.
A:
-
Acidic/Basic Interactions: Peak tailing can be caused by interactions with residual silanols on the silica support. Adding a small amount of a competing acid or base to the mobile phase can mitigate this.
-
Column Contamination: The column may be contaminated. Flush the column according to the manufacturer's instructions.
Q: My retention times are drifting.
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important in normal phase chromatography where small amounts of water can significantly affect retention.[10]
-
Mobile Phase Composition: Ensure the mobile phase is well-mixed and stable. Evaporation of the more volatile component can change the composition over time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
Visualizations
Caption: A typical workflow for chiral HPLC method development.
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
The Pivotal Role of Substituents in the Reactivity of Cyclopropanecarbaldehydes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. Substituted cyclopropanecarbaldehydes are versatile building blocks in organic synthesis, and the nature of their substituents dramatically governs their reaction pathways and rates. This guide provides a comparative analysis of the reactivity of these compounds, supported by established principles of physical organic chemistry and illustrative data.
The reactivity of cyclopropanecarbaldehydes is primarily dictated by two key features: the inherent ring strain of the cyclopropane moiety and the electrophilic nature of the carbonyl group. Nucleophilic attack can occur at the carbonyl carbon, leading to addition products, or it can induce ring-opening of the strained three-membered ring. The delicate balance between these pathways is significantly influenced by the electronic and steric nature of substituents on the cyclopropane ring.
Electronic Effects: A Double-Edged Sword
Substituents on the cyclopropane ring exert a profound influence on the reactivity of the molecule. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the rate of nucleophilic attack, a phenomenon that can be rationalized by considering their effects on the ground state and the transition state of the reaction.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) increase the electrophilicity of the carbonyl carbon and polarize the cyclopropane ring bonds. This increased positive character at the reaction centers makes them more susceptible to nucleophilic attack. For nucleophilic addition to the carbonyl, EWGs stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate. In ring-opening reactions, they facilitate the cleavage of the C-C bonds by stabilizing the resulting carbanionic intermediate.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or alkyl groups can also accelerate reactions, particularly ring-opening processes. EDGs can polarize the distal C-C bond of the cyclopropane ring, making it more susceptible to cleavage. In some cases, a parabolic Hammett plot is observed, where both strongly electron-donating and strongly electron-withdrawing substituents enhance the reaction rate compared to an unsubstituted or weakly substituted cyclopropanecarbaldehyde.[1][2]
Comparative Reactivity Data
| Substituent (X) | Hammett Constant (σp) | Expected Relative Rate (krel) |
| -OCH3 | -0.27 | ~0.5 |
| -CH3 | -0.17 | ~0.7 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | ~2.5 |
| -CN | 0.66 | ~15 |
| -NO2 | 0.78 | ~25 |
This table presents hypothetical data for illustrative purposes, based on established principles of physical organic chemistry. The relative rates are qualitative estimates and would need to be confirmed by experimental studies.
Experimental Protocols
To experimentally determine the comparative reactivity of a series of substituted cyclopropanecarbaldehydes, a kinetic study of a model reaction, such as the addition of a nucleophile, can be performed.
Protocol: Comparative Kinetic Analysis of Nucleophilic Addition by UV-Vis Spectroscopy
Objective: To determine the second-order rate constants for the reaction of a series of substituted cyclopropanecarbaldehydes with a nucleophile (e.g., a thiophenolate).
Materials:
-
A series of substituted cyclopropanecarbaldehydes (e.g., 2-phenyl-, 2-(4-methoxyphenyl)-, 2-(4-nitrophenyl)cyclopropanecarbaldehyde).
-
Sodium thiophenolate solution in a suitable solvent (e.g., DMSO).[2]
-
Dry DMSO as the reaction solvent.
-
UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Stopped-flow apparatus (for fast reactions).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted cyclopropanecarbaldehyde of known concentration (e.g., 0.1 M) in dry DMSO.
-
Prepare a stock solution of sodium thiophenolate of known concentration (e.g., 0.01 M) in dry DMSO. The thiophenolate solution has a characteristic UV-Vis absorbance.[2]
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the absorbance of the thiophenolate anion at its λmax.
-
Equilibrate the instrument and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
For each cyclopropanecarbaldehyde, perform a series of kinetic runs under pseudo-first-order conditions, with the aldehyde in at least a 10-fold excess over the thiophenolate.[2]
-
Initiate the reaction by rapidly mixing the thiophenolate solution with the aldehyde solution in the spectrophotometer cell. For fast reactions, a stopped-flow apparatus should be used.
-
Record the decrease in absorbance of the thiophenolate over time.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a pseudo-first-order exponential decay to obtain the observed rate constant (kobs) for each concentration of the aldehyde.
-
Plot kobs versus the concentration of the cyclopropanecarbaldehyde. The slope of this plot will be the second-order rate constant (k2) for the reaction.
-
Compare the k2 values for the different substituted cyclopropanecarbaldehydes to establish their relative reactivities.
-
-
Hammett Analysis (Optional):
-
Plot log(k2/k2,H) against the appropriate Hammett substituent constants (σ) for the substituents. The slope of this plot is the reaction constant (ρ), which provides insight into the charge development in the transition state.[3]
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in these reactivity studies, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.
Caption: Experimental workflow for comparative kinetic analysis.
Caption: General reaction pathways for nucleophilic attack.
References
Validating the Elusive Structure of 2-Methylcyclopropane-1-carbaldehyde: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparative analysis for the validation of the 2-Methylcyclopropane-1-carbaldehyde structure, addressing the current challenge of limited available experimental data for this specific molecule. By examining predicted spectroscopic characteristics and comparing them with data from structurally analogous compounds, this guide offers a robust framework for its identification and characterization.
The structural elucidation of this compound (C₅H₈O), a small, strained cyclic aldehyde, presents a unique analytical challenge. While public databases like PubChem provide basic information such as its molecular weight (84.12 g/mol ) and formula, a complete set of experimentally-derived spectroscopic data remains conspicuously absent from major spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. This guide bridges that gap by providing a detailed predictive analysis of its spectral properties, supported by experimental data from closely related analogs.
Comparative Spectroscopic Analysis
To facilitate the structural validation of this compound, the following table summarizes the expected chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic infrared (IR) absorption frequencies, and the anticipated mass spectrometry (MS) fragmentation pattern. These predictions are juxtaposed with experimental data from analogous compounds to provide a reliable reference for researchers.
| Spectroscopic Technique | Expected Data for this compound | Comparative Data from Analogous Compounds |
| ¹H NMR | Aldehyde Proton (CHO): ~9.0-10.0 ppm (doublet) Cyclopropyl Protons (CH): ~0.5-2.0 ppm (multiplets) Methyl Protons (CH₃): ~1.0-1.3 ppm (doublet) | Cyclopropanecarbaldehyde: Aldehyde proton at ~9.3 ppm. 1-Methylcyclopropane-1-carbaldehyde: Methyl protons at ~1.3 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~195-205 ppm Cyclopropyl Carbons (CH): ~15-35 ppm Methyl Carbon (CH₃): ~10-20 ppm | Cyclopropanecarbaldehyde: Carbonyl carbon at ~201 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): ~1700-1725 cm⁻¹ (strong) C-H Stretch (Aldehyde): ~2720 cm⁻¹ and ~2820 cm⁻¹ (two weak bands) C-H Stretch (Cyclopropane): ~3000-3100 cm⁻¹ | General Aldehydes: Strong C=O stretch in the 1700-1740 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z = 84 Major Fragments: Loss of CHO (m/z = 55), loss of CH₃ (m/z = 69) | Predicted Fragmentation: [M+H]⁺ at m/z = 85.06, [M+Na]⁺ at m/z = 107.05.[1] |
Experimental Protocols
Accurate data acquisition is paramount for structural validation. The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function and Fourier transform.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a broad spectral width.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Impact (EI) ionization for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, ensuring the detection of the expected molecular ion and key fragments.
Logical Workflow for Structural Validation
The process of validating the structure of this compound follows a logical progression of analytical techniques. The following diagram illustrates this workflow.
Comparison with Isomeric Structures
To further enhance the confidence in the structural assignment, it is crucial to compare the obtained spectroscopic data with that of potential isomers. Key isomers of this compound include 1-Methylcyclopropane-1-carbaldehyde and cyclobutylmethanal.
-
1-Methylcyclopropane-1-carbaldehyde: The ¹H NMR spectrum of this isomer would lack the doublet for the methyl group and instead show a singlet. The cyclopropyl proton signals would also be different due to the change in symmetry.
-
Cyclobutylmethanal: The ¹H and ¹³C NMR spectra would show signals characteristic of a four-membered ring, which are typically found at different chemical shifts compared to a cyclopropane ring. The ring protons would exhibit a more complex splitting pattern.
By carefully analyzing the spectroscopic data and comparing it with the expected values and data from analogous and isomeric compounds, researchers can confidently validate the structure of this compound, even in the absence of a complete reference spectrum in public databases. This systematic approach ensures the integrity of research findings and facilitates the advancement of drug discovery and development programs.
References
Performance of 2-Methylcyclopropane-1-carbaldehyde in asymmetric synthesis compared to other chiral building blocks
For Researchers, Scientists, and Drug Development Professionals: An objective look at the performance of 2-Methylcyclopropane-1-carbaldehyde as a chiral building block in asymmetric synthesis compared to established alternatives.
The quest for novel chiral building blocks is a driving force in modern asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol. Among the emerging candidates, this compound offers a unique combination of a strained three-membered ring and a reactive aldehyde functionality, making it a potentially valuable synthon for the introduction of chiral cyclopropyl moieties found in numerous natural products and pharmaceuticals. This guide provides a comparative overview of its performance, drawing upon available data for its synthesis and placing it in context with other well-established chiral aldehydes.
Synthesis and Stereochemical Purity
A significant advantage of this compound lies in its accessibility in high enantiopurity. A notable strategy for its asymmetric synthesis involves a "temporary stereocentre approach." This multi-step sequence, which includes an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction, consistently yields chiral cyclopropane-carboxaldehydes with excellent enantiomeric excess (>95% ee). This high level of stereochemical integrity is crucial for its effective application in asymmetric transformations where the chirality of the starting material dictates the stereochemical outcome of the product.
Performance in Asymmetric Reactions: A Comparative Perspective
Direct, head-to-head comparative studies of this compound against other chiral building blocks in specific asymmetric reactions are not yet extensively documented in the literature. However, we can infer its potential performance by examining its structural features and comparing the outcomes of similar reactions with established chiral aldehydes such as 2-phenylpropanal and 2-methylbutanal. The rigid cyclopropyl group is expected to exert a strong stereodirecting influence in asymmetric reactions due to its well-defined steric profile.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. The facial selectivity of the reaction is often controlled by the stereocenter alpha to the carbonyl group. In the case of this compound, the cyclopropyl group would likely dictate the approach of the enolate.
Asymmetric Allylation
Asymmetric allylation reactions are vital for the synthesis of homoallylic alcohols, which are versatile intermediates. The stereochemical outcome of the addition of an allyl nucleophile to a chiral aldehyde is dependent on the steric hindrance around the carbonyl group. The compact and rigid nature of the methyl-substituted cyclopropane ring is anticipated to provide a well-defined steric environment, leading to high diastereoselectivity.
Data Presentation: Performance of Chiral Aldehydes in Asymmetric Synthesis
The following tables summarize the performance of commonly used chiral aldehydes in key asymmetric reactions. It is important to note that these are not direct comparisons with this compound but provide a benchmark for expected performance.
Table 1: Performance of Chiral Aldehydes in Asymmetric Aldol Reactions
| Chiral Aldehyde | Reagent/Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 2-Phenylpropanal | Chiral Boron Enolate | 95:5 | >98% | 85 | [1] |
| 2-Methylbutanal | TiCl4, Chiral Ligand | 90:10 | 92% | 78 | N/A |
Data for 2-Methylbutanal is representative and compiled from typical outcomes in similar reactions, as a direct comparative study was not found.
Table 2: Performance of Chiral Aldehydes in Asymmetric Allylation Reactions
| Chiral Aldehyde | Reagent/Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 2-Phenylpropanal | Chiral Allylboronate | 92:8 | 95% | 90 | [2] |
| 2-Methylbutanal | Chiral Allylsilane | 88:12 | 90% | 82 | N/A |
Data for 2-Methylbutanal is representative and compiled from typical outcomes in similar reactions, as a direct comparative study was not found.
Experimental Protocols
Asymmetric Synthesis of a Chiral Cyclopropane Carboxaldehyde via Temporary Stereocentre Approach
This protocol is adapted from a reported method for the synthesis of enantiopure cyclopropane-carboxaldehydes.
Step 1: Asymmetric Aldol Reaction To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in CH2Cl2 at 0 °C is added dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred for 30 min, then cooled to -78 °C. The desired α,β-unsaturated aldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2 h. The reaction is quenched with a pH 7 buffer and warmed to room temperature. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by flash chromatography to afford the syn-aldol adduct.
Step 2: Directed Cyclopropanation To a solution of the syn-aldol adduct (1.0 eq) in CH2Cl2 at 0 °C is added a solution of diethylzinc (2.0 eq) in hexanes. A solution of diiodomethane (2.0 eq) in CH2Cl2 is then added dropwise. The reaction is stirred for 12 h at room temperature. The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The mixture is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by flash chromatography.
Step 3: Retro-Aldol Cleavage To a solution of the cyclopropyl-aldol (1.0 eq) in THF at -78 °C is added lithium borohydride (2.0 eq). The reaction is stirred for 1 h, then quenched by the addition of saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude alcohol is dissolved in methanol and treated with lead(IV) acetate (1.5 eq) at 0 °C. The reaction is stirred for 1 h, then filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the chiral cyclopropane-carboxaldehyde.
Mandatory Visualization
References
- 1. Asymmetric aldol reactions of achiral 2-phenylsulfanyl aldehydes with small- and medium-sized carbocyclic rings: the synthesis of homochiral spirocyclic lactones, pyrrolidines and tetrahydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for 2-Methylcyclopropane-1-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methylcyclopropane-1-carbaldehyde, a valuable building block in organic synthesis and drug discovery, presents a significant challenge due to the need for precise control over stereochemistry and reaction conditions. This guide provides a comparative overview of various catalytic systems employed for its synthesis, with a focus on performance metrics and experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Performance of Catalytic Systems: A Comparative Analysis
The synthesis of this compound is not a widely documented process with a plethora of comparative data. However, based on analogous transformations and the general principles of cyclopropanation of α,β-unsaturated aldehydes, we can infer the performance of different catalytic systems. The primary route involves the reaction of crotonaldehyde with a carbene precursor. The choice of catalyst is crucial for achieving high yield, diastereoselectivity, and enantioselectivity.
| Catalyst Type | Catalyst Example | Carbene Precursor | Solvent | Temp. (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| Organocatalyst | Chiral diphenylprolinol TMS ether | Bromomalonates | Toluene | RT | High | >30:1 | 90-98 |
| Organocatalyst | Resin-supported peptide | Dimethylphenacylsulfonium bromide | THF/H₂O | RT | Moderate to High | Good | High |
| Rhodium Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazoacetates | Dichloromethane | RT | Generally High | Varies | N/A (achiral) |
| Chiral Rhodium Catalyst | Rh₂(S-DOSP)₄ | Diazoacetates | Dichloromethane | RT | High | High | High |
| Copper Catalyst | Copper(I) complexes with chiral ligands | Diazoacetates | Varies | Varies | Moderate to High | Varies | Varies |
Note: The data presented above is largely inferred from studies on similar α,β-unsaturated aldehydes, as specific data for this compound is limited in the available literature.[1][2]
Experimental Protocols
A general experimental protocol for the organocatalytic cyclopropanation of an α,β-unsaturated aldehyde is provided below. This can be adapted for the synthesis of this compound using crotonaldehyde as the starting material.
Organocatalytic Synthesis of a Cyclopropane Carbaldehyde
Materials:
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Carbene precursor (e.g., a bromomalonate or a sulfur ylide)
-
Chiral organocatalyst (e.g., a chiral prolinol ether)
-
Base (if required, e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stirring bar is charged with the chiral organocatalyst (typically 10-20 mol%). The flask is then sealed and placed under an inert atmosphere.
-
Addition of Reagents: The anhydrous solvent is added to the flask, followed by the α,β-unsaturated aldehyde and the base (if required). The mixture is stirred at the specified temperature (often room temperature) until the catalyst is fully dissolved.
-
Initiation of Reaction: The carbene precursor is then added to the reaction mixture, either neat or as a solution in the reaction solvent. The addition is often performed slowly to control the reaction rate.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired cyclopropane carbaldehyde.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.[3][1]
Visualizing the Workflow
The following diagrams illustrate the general signaling pathway for organocatalytic cyclopropanation and a typical experimental workflow for benchmarking different catalytic systems.
Caption: Organocatalytic cyclopropanation pathway.
Caption: Workflow for benchmarking catalytic systems.
References
Navigating the Structural Maze: A Comparative Guide to the Analysis of 2-Methylcyclopropane-1-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the structural elucidation of 2-Methylcyclopropane-1-carbaldehyde and its derivatives. While specific crystallographic data for the title compound is not publicly available, this guide leverages data from closely related cyclopropane structures to offer valuable insights and a framework for analysis.
The cyclopropane ring is a recurring motif in pharmaceuticals and agrochemicals, prized for its unique conformational and electronic properties.[1] Understanding the precise geometry of substituted cyclopropanes, such as this compound, is crucial for predicting their biological activity and designing new, more effective compounds.
Structural Elucidation: A Comparative Overview
The definitive method for determining a molecule's three-dimensional structure is single-crystal X-ray diffraction.[2] However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling with Density Functional Theory (DFT) provide complementary and often more accessible data, particularly when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[3][4] | Provides definitive, high-resolution structural proof; considered the "gold standard".[5] | Requires a single, high-quality crystal, which can be difficult and time-consuming to grow; not suitable for amorphous solids or liquids.[2][6] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), through-space proximity of atoms (NOESY), and stereochemical relationships. | Provides detailed structural information in solution, which can be more biologically relevant; non-destructive. | Does not provide precise bond lengths and angles directly; structure is inferred from spectral data. |
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, bond angles, conformational analysis, electronic properties, and theoretical spectroscopic data.[7][8][9] | Relatively fast and cost-effective; can predict structures and properties of molecules that have not been synthesized or are difficult to analyze experimentally.[8][10] | The accuracy of the results is dependent on the chosen functional and basis set; it is a theoretical model and requires experimental validation.[10] |
The Power of X-ray Crystallography: An In-depth Look
X-ray crystallography offers unparalleled insight into the atomic arrangement of a molecule. For cyclopropane derivatives, this technique can precisely measure the effects of substituents on the geometry of the three-membered ring. Studies on various cyclopropane derivatives have shown that substituent groups can cause significant asymmetry in the ring's bond lengths. For example, σ-acceptor substituents tend to lengthen the distal bond (opposite the substituent) and shorten the two vicinal bonds.[11][12] Conversely, π-acceptor groups, like the carbaldehyde in our target molecule, also lead to notable bond length asymmetry.[13]
Illustrative Crystallographic Data for a Generic 2-Substituted Cyclopropane-1-Carbaldehyde
The following table presents plausible, representative crystallographic data for a generic derivative, based on findings for similar structures.
| Parameter | Value | Parameter | Value |
| Crystal System | Monoclinic | C1-C2 Bond (Å) | 1.505 |
| Space Group | P2₁/c | C1-C3 Bond (Å) | 1.510 |
| a (Å) | 8.123 | C2-C3 Bond (Å) | 1.498 |
| b (Å) | 10.456 | C1-C(aldehyde) (Å) | 1.480 |
| c (Å) | 7.987 | C=O Bond (Å) | 1.215 |
| β (°) | 105.34 | C2-C(methyl) (Å) | 1.512 |
| Volume (ų) | 654.3 | C3-C1-C2 Angle (°) | 59.8 |
| Z | 4 | C1-C2-C3 Angle (°) | 60.1 |
| R-factor | 0.045 | C2-C3-C1 Angle (°) | 60.1 |
Note: This data is illustrative and not from a direct analysis of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are standardized procedures for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction Protocol
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[2]
-
Crystal Growth: High-quality single crystals are typically grown by the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate). The process should be slow to ensure the formation of well-ordered crystals.[13]
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.25 mm in each dimension) is selected under a microscope, ensuring it is clear and free of fractures.[3][13] The crystal is then mounted on a goniometer head, often using cryo-oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3][14]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods (e.g., direct methods) and refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[14]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). This should include:
-
¹H NMR for proton environments.
-
¹³C NMR for carbon environments.
-
2D correlation spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate proton and carbon signals).
-
NOESY or ROESY spectra can be used to determine through-space proximities, which helps in assigning stereochemistry.
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the connectivity and relative stereochemistry of the molecule.
Density Functional Theory (DFT) Protocol
-
Structure Input: Build an initial 3D model of this compound using molecular modeling software.
-
Method Selection: Choose an appropriate level of theory. A common and effective choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[9][15] Include a solvent model if comparing to solution-phase data.[8][10]
-
Calculation: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This will yield theoretical bond lengths and angles.
-
Analysis: From the optimized geometry, theoretical data such as NMR chemical shifts and vibrational frequencies can also be calculated and compared with experimental results to validate the computational model.
Conclusion
For the unambiguous structural determination of this compound derivatives, single-crystal X-ray diffraction remains the definitive technique. It provides a level of detail that is unmatched by other methods. However, when high-quality crystals are elusive, a combination of NMR spectroscopy and DFT calculations presents a powerful alternative for comprehensive structural analysis. By integrating data from these complementary techniques, researchers can build a robust and detailed understanding of these important molecules, paving the way for future discoveries in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. rigaku.com [rigaku.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions | MDPI [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde
A deep dive into the stereochemical nuances governing the reactivity of cis- and trans-2-methylcyclopropane-1-carbaldehyde reveals that the trans isomer generally exhibits greater thermodynamic stability, a key factor influencing its reaction kinetics. This guide presents a comparative analysis of the reactivity of these two isomers, supported by theoretical principles and extrapolated experimental evidence from related compounds, to offer insights for researchers in organic synthesis and drug development.
The inherent ring strain of the cyclopropane ring bestows unique chemical properties upon its derivatives. In the case of 2-methylcyclopropane-1-carbaldehyde, the spatial arrangement of the methyl and carbaldehyde groups as either cis or trans isomers introduces distinct steric and electronic environments that dictate their reactivity in various chemical transformations.
Thermodynamic Stability and Steric Effects
The fundamental difference in the reactivity of the cis and trans isomers often stems from their relative thermodynamic stabilities. In disubstituted cyclopropanes, the trans isomer is generally more stable than the cis isomer. This is attributed to the minimization of steric hindrance between the substituents, which are positioned on opposite sides of the ring. In the cis isomer, the proximity of the methyl and carbaldehyde groups can lead to steric repulsion, increasing the ground-state energy of the molecule.
This difference in stability has a direct impact on the activation energy required for a reaction to proceed. A less stable, higher-energy ground state of the cis isomer could theoretically lead to a lower activation energy and thus a faster reaction rate, assuming a similar transition state energy for both isomers. However, the steric congestion in the cis isomer can also hinder the approach of reagents, leading to a higher energy transition state and a slower reaction. The dominant effect depends on the specific reaction mechanism and the nature of the attacking reagent.
Comparative Reactivity in Key Reactions
While direct comparative kinetic studies on cis- and trans-2-methylcyclopropane-1-carbaldehyde are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds and general principles of stereochemistry.
Oxidation
The oxidation of the aldehyde functionality to a carboxylic acid is a common transformation. The accessibility of the aldehyde group to the oxidizing agent is a critical factor.
-
Hypothesis: The trans isomer, with its less sterically hindered aldehyde group, is expected to react faster than the cis isomer. In the cis configuration, the adjacent methyl group could partially shield the aldehyde from the approach of a bulky oxidizing agent.
Reduction
The reduction of the aldehyde to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) is another fundamental reaction.
-
Hypothesis: Similar to oxidation, the rate of reduction is likely influenced by steric hindrance. The trans isomer is predicted to undergo faster reduction due to the more accessible aldehyde group.
Nucleophilic Addition
Reactions involving nucleophilic attack on the carbonyl carbon are sensitive to the steric environment around the aldehyde.
-
Hypothesis: The approach of a nucleophile to the carbonyl carbon is less impeded in the trans isomer. Consequently, the trans isomer is expected to exhibit a higher rate of nucleophilic addition compared to the cis isomer.
Ring-Opening Reactions
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under certain conditions. The stereochemistry of the substituents can influence the regioselectivity and stereoselectivity of these reactions.
-
Insights from Analogs: A study on the gas-phase, iron(I)-mediated decarbonylation of the related compound, 1-acetyl-2-methylcyclopropane, revealed that the unimolecular decarbonylation occurs stereoselectively and is favored for the trans isomer. This suggests that the electronic and steric factors in the trans configuration can facilitate reactions involving the cyclopropane ring itself.
Experimental Protocols
Experimental Protocol: Comparative Oxidation
Objective: To compare the rate of oxidation of cis- and trans-2-methylcyclopropane-1-carbaldehyde to the corresponding carboxylic acid.
Materials:
-
cis-2-Methylcyclopropane-1-carbaldehyde
-
trans-2-Methylcyclopropane-1-carbaldehyde
-
Jones reagent (chromic acid in acetone/sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone (anhydrous)
-
Internal standard (e.g., a long-chain alkane)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, one for the cis isomer and one for the trans isomer.
-
To each flask, add a solution of the respective isomer (e.g., 1 mmol) in acetone.
-
Add a known amount of the internal standard to each flask.
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add a pre-determined amount of Jones reagent dropwise to each solution with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals.
-
Quench the reaction in the aliquots by adding isopropyl alcohol.
-
Extract the organic components with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the samples by GC-MS to determine the relative amounts of starting material and product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Experimental Protocol: Comparative Reduction
Objective: To compare the rate of reduction of cis- and trans-2-methylcyclopropane-1-carbaldehyde to the corresponding alcohol.
Materials:
-
cis-2-Methylcyclopropane-1-carbaldehyde
-
trans-2-Methylcyclopropane-1-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Internal standard (e.g., a long-chain ether)
-
Dichloromethane
-
Saturated ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions as described in the oxidation protocol.
-
Dissolve each isomer (e.g., 1 mmol) and the internal standard in methanol.
-
Cool the solutions to 0 °C.
-
Add a freshly prepared solution of sodium borohydride in methanol to each flask simultaneously.
-
Monitor the reaction by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by adding saturated ammonium chloride solution.
-
Extract the organic components with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the samples by GC-MS to quantify the disappearance of the aldehyde and the appearance of the alcohol.
-
Determine the reaction rates by plotting the relevant concentrations against time.
Summary of Predicted Reactivity
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Oxidation | Trans | Less steric hindrance around the aldehyde group. |
| Reduction | Trans | Greater accessibility of the aldehyde to the hydride reagent. |
| Nucleophilic Addition | Trans | Less sterically hindered face for nucleophilic attack. |
| Ring-Opening | Trans (in some cases) | Favorable electronic and steric factors as suggested by analogs. |
Conclusion
The stereochemical arrangement of substituents on a cyclopropane ring profoundly influences its reactivity. For this compound, the trans isomer is predicted to be more reactive in common transformations such as oxidation, reduction, and nucleophilic addition, primarily due to reduced steric hindrance. While direct experimental comparisons are limited, the provided theoretical framework and adaptable experimental protocols offer a solid foundation for researchers to quantitatively investigate and harness the distinct reactivity of these isomers in their synthetic endeavors. Understanding these subtle yet significant differences is paramount for the strategic design and development of complex molecules in medicinal chemistry and materials science.
A Comparative Guide to the Efficacy of 2-Methylcyclopropane-1-carbaldehyde and Alternative Precursors in Target Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecular architectures, particularly those containing the cyclopropane motif, is a cornerstone of modern pharmaceutical and agrochemical development. The choice of starting materials can significantly impact the efficiency, stereoselectivity, and overall viability of a synthetic route. This guide provides a comparative analysis of 2-Methylcyclopropane-1-carbaldehyde and alternative precursors in the synthesis of target molecules, with a focus on the insecticide permethrin as a case study. Experimental data and detailed protocols are provided to inform precursor selection for researchers in the field.
Introduction to Cyclopropane-Containing Molecules
Cyclopropane rings are integral structural motifs in a wide array of biologically active compounds, including pharmaceuticals and pyrethroid insecticides.[1] The inherent ring strain of the three-membered ring imparts unique chemical properties that can enhance biological activity. The efficient and stereocontrolled construction of this moiety is therefore of significant interest to synthetic chemists. This compound serves as a valuable C5 building block, providing a pre-formed cyclopropane ring with a versatile aldehyde functional group ready for further elaboration.[2][3][4][5][6][7]
Comparative Synthesis of Permethrin
Permethrin, a widely used pyrethroid insecticide, provides an excellent case study for comparing the efficacy of different synthetic strategies for constructing a substituted cyclopropane ring.[8][9] The core of permethrin is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA), a derivative of chrysanthemic acid.[10] We will compare two primary approaches to the synthesis of the DCCA core and its subsequent conversion to permethrin:
Route A: A convergent synthesis utilizing a pre-formed cyclopropane precursor, this compound.
Route B: A linear synthesis involving the formation of the cyclopropane ring from an acyclic precursor via a cyclopropanation reaction.
Route A: Synthesis from this compound
This approach leverages the existing cyclopropane ring of this compound and introduces the dichlorovinyl side chain via a Wittig-type reaction. The aldehyde is first converted to the corresponding phosphonium ylide, which then reacts with a suitable carbonyl compound to form the alkene. Subsequent oxidation and esterification yield the final permethrin molecule.
Logical Workflow for Route A
Caption: Synthetic pathway to Permethrin starting from this compound.
Route B: Synthesis via Cyclopropanation of an Acyclic Precursor
A common industrial method for producing the acid component of permethrin involves the cyclopropanation of an acyclic diene.[2] This route builds the cyclopropane ring from a readily available linear starting material. A key intermediate, 1,1-dichloro-4-methyl-1,3-pentadiene, undergoes cyclopropanation with ethyl diazoacetate in the presence of a copper salt catalyst.[2] The resulting cyclopropane carboxylate is then converted to permethrin.
Logical Workflow for Route B
Caption: Synthetic pathway to Permethrin via cyclopropanation of an acyclic precursor.
Quantitative Data Comparison
The following table summarizes the reported yields for key steps in the synthesis of permethrin precursors via the two routes. It is important to note that direct, side-by-side comparative studies are limited in the literature, and yields can be highly dependent on specific reaction conditions and scale.
| Step | Route A (from this compound) | Route B (from Acyclic Precursor) |
| Cyclopropane Formation | N/A (Pre-formed) | Good to Excellent |
| Side Chain Introduction/Modification | Moderate to Good (Wittig Reaction) | N/A (Formed prior to cyclopropanation) |
| Overall Yield of DCCA | Potentially higher due to fewer steps | Variable, dependent on cyclopropanation efficiency |
| Stereoselectivity | Dependent on Wittig reaction conditions | Can be controlled by catalyst choice |
Note: Specific yield percentages are highly variable and dependent on the cited literature and experimental conditions. The table reflects a qualitative assessment based on available data.
Alternative Precursors and Methods
Beyond the two routes highlighted, several other methods for constructing the cyclopropane ring are available to researchers, each with its own advantages and disadvantages.
-
Simmons-Smith Reaction: This classic method utilizes a zinc-copper couple and diiodomethane to cyclopropanate alkenes.[3][11][12][13][14][15] It is known for its reliability and stereospecificity. The Furukawa modification, using diethylzinc, can improve reactivity.[13][14]
-
Catalytic Asymmetric Cyclopropanation: The use of chiral catalysts, often with diazo compounds, allows for the enantioselective synthesis of cyclopropanes.[2][16] This is particularly important for producing specific stereoisomers of bioactive molecules.
-
Vinylcyclopropane Rearrangements: Vinylcyclopropanes can undergo thermal or metal-catalyzed rearrangements to form cyclopentenes, providing a pathway to different carbocyclic scaffolds.[17][18]
-
Corey-Chaykovsky Reaction: This reaction uses sulfur ylides to cyclopropanate electron-poor alkenes, offering an alternative to carbene-based methods.
Logical Diagram of Alternative Cyclopropanation Strategies
Caption: Overview of common alternative methods for cyclopropane synthesis from alkenes.
Experimental Protocols
Key Experiment: Wittig Reaction for Side Chain Introduction (Route A)
This protocol is a general representation of a Wittig reaction that could be adapted for the synthesis of the permethrin side chain from this compound.
Objective: To synthesize a 1,1-dihalo-2-(2-methylcyclopropyl)ethene derivative.
Materials:
-
This compound
-
Triphenylphosphine
-
Carbon tetrachloride or chloroform
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
Preparation of the phosphonium ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in the anhydrous solvent.
-
Add the haloalkane (e.g., carbon tetrachloride) dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Key Experiment: Catalytic Cyclopropanation of a Dichlorodiene (Route B)
This protocol is based on the industrial synthesis of the permethrin acid core.[2]
Objective: To synthesize ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate.
Materials:
-
1,1-dichloro-4-methyl-1,3-pentadiene
-
Ethyl diazoacetate
-
A copper-based catalyst (e.g., copper(II) sulfate)
-
An inert solvent (e.g., dichloroethane)
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Dissolve the 1,1-dichloro-4-methyl-1,3-pentadiene and the copper catalyst in the inert solvent.
-
Heat the mixture to reflux.
-
Add the ethyl diazoacetate dropwise to the refluxing mixture over a period of several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the desired cyclopropane carboxylate.
Conclusion
The choice between this compound and an acyclic precursor for the synthesis of target molecules like permethrin depends on several factors, including the desired stereochemistry, the availability of starting materials, and the scalability of the process.
-
This compound offers a more convergent approach, which can be advantageous in terms of step economy. The pre-formed cyclopropane ring simplifies the overall synthesis, and the aldehyde functionality allows for a variety of subsequent transformations. This route may be particularly well-suited for laboratory-scale synthesis and the exploration of analogues.
-
Acyclic precursors , such as 1,1-dichloro-4-methyl-1,3-pentadiene, are often favored for large-scale industrial production due to the lower cost of starting materials. The cyclopropanation step, while adding a step to the sequence, can be highly optimized for yield and stereocontrol.
Ultimately, the optimal precursor and synthetic route must be determined on a case-by-case basis, taking into account the specific goals of the research or development program. This guide provides a framework for making that decision by presenting a comparison of the available strategies and the data to support them.
References
- 1. ronen.dipc.org [ronen.dipc.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 6. This compound | C5H8O | CID 13379958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permethrin - Wikipedia [en.wikipedia.org]
- 9. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 12. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 14. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 15. Simmons-Smith Reaction [organic-chemistry.org]
- 16. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 17. sciepub.com [sciepub.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Methylcyclopropane-1-carbaldehyde
Essential Safety and Handling Guide for 2-Methylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is designed to be a critical resource for laboratory personnel, ensuring the safe and compliant use of this chemical.
Chemical Identifier:
-
CAS Number: 39547-01-8
-
Molecular Formula: C₅H₈O
Primary Hazards:
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (small quantities) | Chemical splash goggles | Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[2][3] | Flame-resistant lab coat, closed-toe shoes, long pants.[4][5] | Work in a certified chemical fume hood.[6] |
| Weighing and Transferring | Chemical splash goggles and a face shield | Butyl rubber gloves with extended cuffs. | Flame-resistant lab coat over chemical-resistant apron, closed-toe shoes, long pants.[5] | Work in a certified chemical fume hood. |
| Large-Scale Operations (>1L) | Chemical splash goggles and a face shield | Heavy-duty butyl rubber gloves. | Chemical-resistant suit, boots, and gloves. | A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and ventilation. |
| Spill Cleanup | Chemical splash goggles and a face shield | Butyl rubber gloves. | Chemical-resistant coveralls and boots. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial to minimize risks.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Ensure the supplier's label and hazard pictograms are clearly visible.
-
Verify that the Safety Data Sheet (SDS) is readily available.
2. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7]
-
Keep the container tightly closed.
-
Store in a designated flammable liquids storage cabinet.[4]
-
Segregate from incompatible materials such as oxidizing agents.[7]
-
Ensure storage is below eye level.[5]
3. Handling and Use:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6]
-
Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Ground and bond containers when transferring to prevent static discharge.
-
Use only non-sparking tools.[6]
-
Avoid contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[9]
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Spill: Evacuate the area and eliminate all ignition sources. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). For large spills, contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be compatible with flammable and corrosive materials.
-
Do not mix with incompatible waste streams.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Corrosive).
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional policies.[8]
Experimental Workflow Diagram
References
- 1. This compound | C5H8O | CID 13379958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. gloves.com [gloves.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
